3-(Acetylthio)propionic acid
Description
The exact mass of the compound 3-(Acetylthio)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96653. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-acetylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXANXXZYKTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294439 | |
| Record name | 3-(acetylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41345-70-4 | |
| Record name | 41345-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(acetylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Acetylthio)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Acetylthio)propionic acid molecular weight
An In-depth Technical Guide to 3-(Acetylthio)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a protected thiol group in the form of a thioacetate. This structure makes it a valuable reagent in organic synthesis and bioconjugation. The acetyl group serves as a protecting group for the thiol, which can be deprotected under basic conditions to reveal a reactive sulfhydryl group. This property allows for its use as a linker in the modification of proteins, peptides, and other biomolecules, as well as in the functionalization of nanoparticles. Furthermore, it serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| Molecular Weight | 148.18 g/mol | [1][2] |
| Molecular Formula | C₅H₈O₃S | [1][2] |
| CAS Number | 41345-70-4 | [1][2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 48-52 °C | [2] |
| Purity | Typically ≥96% | [1][2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | |
| Storage | -20°C, protected from light. | [3] |
Synthesis and Experimental Protocols
General Synthesis Protocol
A likely synthetic route to this compound is the reaction of thioacetic acid with acrylic acid.
Reaction:
A mixture of thioacetic acid and acrylic acid is heated, potentially with a base or radical initiator, to facilitate the conjugate addition of the thiol to the α,β-unsaturated carboxylic acid.
Illustrative Procedure:
-
To a reaction vessel, add equimolar amounts of acrylic acid and thioacetic acid.
-
The mixture is heated (e.g., on a steam bath) for a period of one to several hours.[4]
-
The reaction progress can be monitored by techniques such as NMR spectroscopy to confirm the consumption of the starting materials.[4]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Purification of the product can be achieved by distillation under reduced pressure or by recrystallization.
Applications in Research and Drug Development
This compound and its derivatives are versatile tools in various scientific disciplines, particularly in drug development and nanotechnology.
Bioconjugation and Protein Modification
The N-succinimidyl ester of this compound is widely used in bioconjugation.[5] The succinimidyl ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond. The acetylated thiol can then be deprotected to generate a free thiol group, which can be used for further conjugation, for example, to a thiol-reactive maleimide group on another molecule. This strategy is employed in the development of antibody-drug conjugates (ADCs).[5]
Pharmaceutical Synthesis
This compound and its analogs are important intermediates in the synthesis of pharmaceuticals. For instance, 3-acetylthio-2-methylpropanoic acid is a key precursor in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[6]
Nanoparticle Functionalization
The thiol group (after deprotection) of this compound can be used to functionalize the surface of noble metal nanoparticles, such as gold and silver, through the formation of stable metal-sulfur bonds.[7] The carboxylic acid end can then be used to attach biomolecules or other ligands, enabling the use of these nanoparticles in applications like targeted drug delivery and bio-imaging.
Logical and Experimental Workflows
Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Bioconjugation Workflow
This diagram outlines the steps for using the N-succinimidyl ester of this compound to conjugate to a protein.
Caption: A diagram showing the process of modifying a protein using this compound N-succinimidyl ester.
Spectroscopic Data
The identity and purity of this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Reference |
| ¹³C NMR | Available on PubChem[8] |
| Mass Spectrometry (GC-MS) | Available on PubChem[8] |
| Infrared (IR) Spectrum | Available on PubChem[8] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical reagent with significant applications in drug development, bioconjugation, and materials science. Its bifunctional nature allows for its use as a linker and a synthetic building block. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, serving as a valuable resource for researchers and scientists in the field.
References
- 1. This compound 96 41345-70-4 [sigmaaldrich.com]
- 2. This compound 96 41345-70-4 [sigmaaldrich.com]
- 3. This compound, 41345-70-4 | BroadPharm [broadpharm.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound N-succinimidyl ester | Benchchem [benchchem.com]
- 6. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C5H8O3S | CID 262719 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(Acetylthio)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(acetylthio)propionic acid, a valuable intermediate in pharmaceutical and chemical research. This document details two primary synthetic methodologies, including step-by-step experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a thioester group. This structure makes it a useful building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. The thioester can be selectively cleaved to reveal a thiol, which can be important for biological activity or for further chemical modification. This guide will explore two common and effective methods for the synthesis of this compound: the direct Michael addition of thioacetic acid to acrylic acid, and a two-step process involving the formation and subsequent acetylation of 3-mercaptopropionic acid.
Synthesis Methodologies
Two principal routes for the synthesis of this compound are presented below. Each method offers distinct advantages and considerations in terms of reaction conditions, yield, and purity.
Method 1: Michael Addition of Thioacetic Acid to Acrylic Acid
This method involves the direct 1,4-conjugate addition of the thiol group of thioacetic acid to the carbon-carbon double bond of acrylic acid. This reaction is typically base-catalyzed.
Reaction Scheme:
Method 2: Acetylation of 3-Mercaptopropionic Acid
This two-step approach first involves the synthesis of 3-mercaptopropionic acid from acrylic acid and a sulfur source, followed by the acetylation of the thiol group.
Reaction Scheme:
Step 1: Synthesis of 3-Mercaptopropionic Acid
Step 2: Acetylation
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two synthesis methods, providing a basis for comparison.
Table 1: Reagent Quantities and Molar Ratios
| Parameter | Method 1: Michael Addition | Method 2: Acetylation of 3-Mercaptopropionic Acid |
| Starting Material 1 | Acrylic Acid (1.0 eq) | 3-Mercaptopropionic Acid (1.0 eq) |
| Starting Material 2 | Thioacetic Acid (1.1 eq) | Acetic Anhydride (1.2 eq) |
| Catalyst | Triethylamine (0.1 eq) | Pyridine (solvent and catalyst) |
| Solvent | None (neat) or THF | Pyridine |
Table 2: Reaction Conditions and Performance
| Parameter | Method 1: Michael Addition | Method 2: Acetylation of 3-Mercaptopropionic Acid |
| Temperature | 25-50°C | 0°C to room temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 85-95% | 90-98% |
| Purification Method | Distillation or Column Chromatography | Extraction and Crystallization/Distillation |
Detailed Experimental Protocols
Protocol for Method 1: Michael Addition
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrylic acid (1.0 eq) and thioacetic acid (1.1 eq).
-
Catalyst Addition: Slowly add triethylamine (0.1 eq) to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Gentle heating to 40-50°C can be applied to accelerate the reaction if necessary.
-
Workup: After the reaction is complete, remove the triethylamine under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol for Method 2: Acetylation of 3-Mercaptopropionic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-mercaptopropionic acid (1.0 eq) in pyridine. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: After completion, cool the reaction mixture again to 0°C and slowly add water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Table 3: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C5H8O3S |
| Molecular Weight | 148.18 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 48-52 °C[1] |
| ¹H NMR (CDCl₃, δ) | ~2.35 (s, 3H, -SCOCH₃), ~2.75 (t, 2H, -CH₂COOH), ~3.10 (t, 2H, -SCH₂-) |
| ¹³C NMR (CDCl₃, δ) | ~30.5 (-SCOCH₃), ~34.0 (-SCH₂-), ~35.0 (-CH₂COOH), ~178.0 (-COOH), ~195.0 (-SCO-) |
Mandatory Visualizations
Reaction Pathway Diagrams
References
An In-depth Technical Guide to S-Acetyl-3-mercaptopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-Acetyl-3-mercaptopropionic acid, a derivative of the well-studied compound 3-mercaptopropionic acid (3-MPA). The addition of an S-acetyl group serves as a protective moiety for the reactive thiol, potentially enhancing the compound's stability and bioavailability, and allowing for its use as a prodrug that releases the active 3-MPA upon in vivo deacetylation. This guide covers its structure, physicochemical properties, synthesis protocols, and its role as an inhibitor of γ-aminobutyric acid (GABA) synthesis.
Molecular Structure and Physicochemical Properties
S-Acetyl-3-mercaptopropionic acid is a bifunctional molecule featuring a carboxylic acid group and a thioester. The thioester protects the sulfhydryl group, which is the active moiety in the parent compound, 3-mercaptopropionic acid.
Table 1: Chemical Identifiers for S-Acetyl-3-mercaptopropionic Acid
| Identifier | Value |
| Molecular Formula | C₅H₈O₃S |
| Molecular Weight | 148.18 g/mol |
| SMILES String | CC(=O)SCCC(=O)O |
| InChI | InChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) |
| InChIKey | AYQXANXXZYKTDL-UHFFFAOYSA-N |
While specific experimental data for S-Acetyl-3-mercaptopropionic acid is not widely published, the properties of its parent compound, 3-mercaptopropionic acid, are well-documented and provide a crucial reference.
Table 2: Physicochemical Properties of 3-Mercaptopropionic Acid (Parent Compound)
| Property | Value | Source |
| CAS Number | 107-96-0 | [1] |
| Molar Mass | 106.14 g/mol | [1] |
| Appearance | Colorless to yellowish oily liquid | [2] |
| Density | 1.218 g/mL at 25 °C | [1][2] |
| Melting Point | 16.8 - 18 °C | [2] |
| Boiling Point | 110-111 °C at 15 mmHg | [1][2] |
| Flash Point | > 110 °C (closed cup) | |
| Solubility | Soluble in water, alcohol, ether, and benzene | [1][2] |
| Acidity (pKa) | 4.34 | [1] |
| Refractive Index (nD) | 1.4911 at 21 °C | [1] |
Experimental Protocols
The synthesis of S-Acetyl-3-mercaptopropionic acid is a two-step process involving the initial production of the precursor, 3-mercaptopropionic acid, followed by the chemoselective acetylation of its thiol group.
Synthesis of 3-Mercaptopropionic Acid (Precursor)
A common industrial method for synthesizing 3-mercaptopropionic acid is the addition of hydrogen sulfide (H₂S) to acrylic acid.[1][2][3] This reaction is typically performed in the presence of a basic catalyst.
Protocol: Catalytic Addition of H₂S to Acrylic Acid
-
Reactor Setup: A pressure-rated reactor is charged with acrylic acid and a suitable solvent (e.g., dimethylformamide).[4]
-
Catalyst Addition: A basic catalyst is added. While various bases can be used, solid-supported catalysts such as guanidine-functionalized resins are effective and allow for easy recovery.[4] The amount of resin used can range from 10% to 70% by weight relative to the acrylic acid.[4]
-
Reaction Conditions: The reactor is sealed and pressurized with hydrogen sulfide gas. The reaction mixture is heated to a temperature between 30 °C and 110 °C.[4]
-
Monitoring: The reaction is monitored for the consumption of acrylic acid, typically by gas chromatography (GC).
-
Workup: Upon completion, the reactor is cooled and depressurized. The solid catalyst is removed by filtration. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The resulting crude 3-mercaptopropionic acid is purified by vacuum distillation to yield a clear, colorless product.[2]
Synthesis of S-Acetyl-3-mercaptopropionic Acid
The protection of the thiol group in 3-mercaptopropionic acid can be achieved through acetylation, typically using acetic anhydride. The reaction can be performed under solvent-free conditions or with a catalyst.
Protocol: S-Acetylation using Acetic Anhydride
-
Reagents: In a round-bottom flask, add 3-mercaptopropionic acid (1.0 mmol).
-
Acetylation: Add acetic anhydride (2.0 mmol) dropwise to the flask.[5] For a catalyzed reaction, a small amount of a catalyst like silica sulfuric acid (0.1 g) or vanadyl sulfate (1 mol%) can be added.[5][6]
-
Reaction: The mixture is stirred at room temperature. The reaction is highly efficient and often proceeds to completion within minutes to a few hours.[5]
-
Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting thiol is completely consumed.[7]
-
Workup and Purification: The reaction mixture is diluted with a solvent such as dichloromethane (CH₂Cl₂), washed with water and brine to remove unreacted anhydride and catalyst, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude S-Acetyl-3-mercaptopropionic acid, which can be further purified if necessary.
Analytical Characterization
The identity and purity of synthesized 3-mercaptopropionic acid and its S-acetylated derivative are typically confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantification, often involving pre-column derivatization for the free thiol.
Biological Activity and Signaling Pathway
The primary biological activity of 3-mercaptopropionic acid is the competitive inhibition of the enzyme L-glutamate decarboxylase (GAD).[1][8][9] GAD is a critical enzyme in the central nervous system responsible for catalyzing the decarboxylation of glutamate to form GABA, the primary inhibitory neurotransmitter.[10]
S-Acetyl-3-mercaptopropionic acid is expected to function as a prodrug. The thioester bond is labile in a biological environment and can be cleaved by cellular esterases, releasing the active 3-mercaptopropionic acid. This inhibition of GAD leads to a decrease in the synthesis of GABA, which can result in neuronal hyperexcitability and convulsions.[2][11] This property makes 3-MPA and its derivatives valuable tools for studying the mechanisms of epilepsy and the role of GABAergic neurotransmission.[8][10]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the two-step synthesis of S-Acetyl-3-mercaptopropionic acid.
Caption: Logical workflow for the synthesis of S-Acetyl-3-mercaptopropionic acid.
Signaling Pathway Inhibition
The diagram below depicts the biochemical pathway for GABA synthesis and its inhibition by 3-mercaptopropionic acid, the active form of the S-acetylated compound.
Caption: Inhibition of Glutamate Decarboxylase (GAD) by 3-Mercaptopropionic Acid.
References
- 1. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]
- 4. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-(Acetylthio)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Acetylthio)propionic acid is a synthetically modified organosulfur compound that serves as a prodrug for its active metabolite, 3-mercaptopropionic acid (3-MPA). Its mechanism of action is primarily centered on the biological activities of 3-MPA following intracellular deacetylation. The principal molecular target of 3-MPA is glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). By competitively inhibiting GAD, 3-MPA disrupts central nervous system homeostasis, leading to a reduction in GABAergic tone and subsequent neuronal hyperexcitability. This guide provides a comprehensive overview of the metabolic activation, molecular interactions, and downstream physiological effects of this compound, with a focus on quantitative data and detailed experimental methodologies.
Introduction
This compound is a derivative of 3-mercaptopropionic acid where the thiol group is protected by an acetyl moiety. This structural modification enhances the compound's stability and facilitates its transport across cellular membranes. Once inside the cell, the acetyl group is enzymatically cleaved, unmasking the reactive thiol group of 3-MPA and enabling its interaction with biological targets. The primary and most well-characterized pharmacological effect of 3-MPA is the induction of seizures, a direct consequence of its potent inhibition of GABA synthesis.
Metabolic Activation: Deacetylation to 3-Mercaptopropionic Acid
The conversion of this compound to its active form, 3-mercaptopropionic acid, is a critical step in its mechanism of action. This bioactivation is catalyzed by intracellular thioesterases, a broad family of enzymes that hydrolyze thioester bonds.[1]
Experimental Protocol: In Vitro Deacetylation Assay
A general protocol to quantify the conversion of this compound to 3-MPA in a cellular lysate is as follows:
-
Cell Lysate Preparation: Homogenize cultured cells (e.g., neuronal cell lines or primary neurons) in a suitable lysis buffer (e.g., RIPA buffer) and quantify the total protein concentration using a Bradford or BCA assay.
-
Reaction Incubation: Incubate a known concentration of this compound with the cell lysate at 37°C. Time points for sample collection should be established to monitor the reaction kinetics (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Analysis: Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard). Centrifuge to pellet proteins and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of both this compound and the product, 3-MPA.
-
Data Analysis: Plot the concentrations of the substrate and product over time to determine the rate of deacetylation.
Logical Relationship of Metabolic Activation
Caption: Intracellular conversion of the prodrug to its active form.
Primary Mechanism of Action: Inhibition of Glutamate Decarboxylase (GAD)
The principal molecular target of 3-MPA is L-glutamate decarboxylase (GAD; EC 4.1.1.15), the enzyme responsible for converting glutamate to GABA.[2][3][4] 3-MPA acts as a competitive inhibitor of GAD, leading to a rapid decrease in GABA synthesis within the brain.[2][5][6] This reduction in the major inhibitory neurotransmitter results in an imbalance between excitatory and inhibitory signals, culminating in neuronal hyperexcitability and convulsions.[2][4]
Quantitative Data: GAD Inhibition by 3-MPA
| Parameter | Value | Species | Tissue | Conditions | Reference(s) |
| GAD Activity Reduction | 14.1% | Adult Rat | Brain | 1 min post 70 mg/kg i.p. | [2][7] |
| GAD Activity Reduction | 41.4% | Immature Rat | Brain | 1 min post 70 mg/kg i.p. | [2][7] |
| GAD Activity Reduction | 53% | Mouse | Brain | 2 min post 120 mg/kg i.p. | [2] |
| GAD Activity Reduction | 60% | Mouse | Brain | 4 min post 120 mg/kg i.p. | [2] |
Experimental Protocol: Measurement of GAD Activity Inhibition
A widely used method for determining GAD activity is the radiometric assay, which measures the release of ¹⁴CO₂ from L-[1-¹⁴C]glutamate.[2][7] An alternative is a colorimetric or HPLC-based assay that quantifies GABA production.[8][9]
Radiometric Assay Protocol:
-
Brain Homogenate Preparation: Prepare a 20,000 x g supernatant from brain tissue homogenates.[2][7]
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, pyridoxal-5-phosphate, L-[1-¹⁴C]glutamate, and the brain homogenate.
-
Inhibitor Addition: Add varying concentrations of 3-MPA to the reaction mixture to determine its inhibitory effect.
-
Incubation: Incubate the mixture at 37°C in a sealed vial equipped with a center well containing a trapping agent for CO₂ (e.g., hyamine hydroxide).
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric acid) into the reaction mixture.
-
Quantification: After a further incubation period to ensure complete trapping of the released ¹⁴CO₂, remove the center well and measure the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the GAD activity as the amount of ¹⁴CO₂ produced per unit time per milligram of protein. Determine the IC₅₀ value of 3-MPA by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway of GAD Inhibition
Caption: Competitive inhibition of GAD by 3-MPA reduces GABA synthesis.
Secondary Mechanisms of Action
While the primary mechanism of action of this compound is the inhibition of GAD by its active metabolite, 3-MPA, other biological effects have been reported that may contribute to its overall physiological impact.
Modulation of Oxidative Stress
3-MPA has been shown to inhibit fatty acid β-oxidation in mitochondria.[10][11] This inhibition can lead to an accumulation of fatty acid intermediates and an increase in the production of reactive oxygen species (ROS), contributing to a state of oxidative stress.[10] Conversely, oxidative stress, characterized by elevated levels of species such as hydrogen peroxide, can inhibit the activity of enzymes in the hydrogen sulfide (H₂S) synthesis pathway, for which 3-mercaptopruvate (a related compound) is a substrate.[12]
Experimental Workflow for Assessing Oxidative Stress
Caption: Experimental steps to evaluate the impact of 3-MPA on cellular oxidative stress.
Potential as a Hydrogen Sulfide (H₂S) Donor
Hydrogen sulfide is a gasotransmitter with diverse physiological roles.[13][14][15] Compounds containing a thiol group, such as 3-MPA, have the potential to act as H₂S donors.[16] While the primary role of 3-MPA appears to be enzyme inhibition, its ability to release H₂S under certain physiological conditions could contribute to its biological activity profile. The enzymatic pathways for endogenous H₂S production involve enzymes like cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[15] It is plausible that 3-MPA could interact with these or other cellular components to release H₂S.
Other Potential Interactions
Matrix Metalloproteinases (MMPs)
There is currently no direct scientific evidence to suggest that this compound or its active metabolite, 3-MPA, act as inhibitors of matrix metalloproteinases. While various synthetic inhibitors of MMPs exist, they typically possess different structural motifs, such as hydroxamate or carboxylate groups positioned to chelate the zinc ion in the MMP active site.[17][18][19]
Conclusion
The mechanism of action of this compound is intrinsically linked to its role as a prodrug for 3-mercaptopropionic acid. Following intracellular deacetylation by thioesterases, 3-MPA exerts its primary effect as a potent competitive inhibitor of glutamate decarboxylase. This leads to a significant reduction in GABA synthesis, disrupting the excitatory-inhibitory balance in the central nervous system and causing neuronal hyperexcitability. Secondary mechanisms, including the modulation of oxidative stress and potential hydrogen sulfide donation, may also contribute to its overall biological effects. Further research is warranted to fully elucidate the quantitative aspects of these secondary pathways and their physiological relevance. This guide provides a foundational understanding for researchers and drug development professionals exploring the therapeutic and toxicological implications of this compound.
References
- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mercaptopropionic acid: a convulsant that inhibits glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 7. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative stress suppresses the cellular bioenergetic effect of the 3-mercaptopyruvate sulfurtransferase/hydrogen sulfide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Controllable Hydrogen Sulfide Donors and the Activity Against Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of the Thiol Group in 3-(Acetylthio)propionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiol functional group is a crucial component in a vast array of biologically active molecules and pharmaceutical agents due to its high nucleophilicity and ability to form essential disulfide bonds.[1] However, its reactivity, particularly its susceptibility to oxidation, necessitates the use of protecting groups during synthesis. The S-acetyl group is a commonly employed protecting group for thiols, valued for its stability under various reaction conditions and the relative ease of its removal.[1][2] This technical guide provides a comprehensive overview of the methodologies for the deprotection of the thiol group in 3-(acetylthio)propionic acid, a key process in various research and drug development applications.
Core Deprotection Methodologies
The removal of the S-acetyl group to unveil the free thiol can be accomplished through several primary mechanisms, including base-mediated hydrolysis, thiol-thioester exchange, and biomimetic approaches. The selection of an appropriate method is contingent upon the substrate's sensitivity to pH, temperature, and the presence of other functional groups.[1]
Base-Mediated Hydrolysis (Saponification)
This classical and widely used method involves the hydrolysis of the thioester bond using a base.[2] Common bases for this transformation include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe) in an alcoholic solvent.[2][3] While effective, the potentially harsh basic conditions may not be suitable for substrates containing base-sensitive functionalities.[1] The presence of the carboxylic acid group in this compound requires careful control of the reaction conditions to avoid unwanted side reactions.
Mechanism: The hydroxide or alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioester. This results in the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the sulfur-acetyl bond to release the free thiolate.[1]
Thiol-Thioester Exchange
As a milder alternative to strong base hydrolysis, thiol-thioester exchange is particularly useful for more labile substrates.[1][4] This method operates under neutral or mildly basic conditions and involves the reversible transfer of the acetyl group from the substrate to another thiol-containing reagent.[4] Reagents like thioglycolic acid are effective for this purpose.[2][4]
Mechanism: The reaction proceeds through a reversible thiol-thioester exchange, where a deprotonated reagent thiol attacks the thioester carbonyl, leading to a new thioester and the desired deprotected thiol.[4]
Biomimetic Deprotection
Inspired by biological processes such as Native Chemical Ligation (NCL), this approach utilizes 2-aminothiols like cysteamine or L-cysteine for deprotection under mild, aqueous conditions (pH ~8).[5][6] This method is often faster and more efficient than traditional thiol-thioester exchange due to an irreversible intramolecular S-to-N acyl transfer following the initial reversible exchange.[5][6]
Mechanism: The process begins with a reversible thiol-thioester exchange, which is then followed by a rapid and irreversible intramolecular S-to-N acyl transfer, driving the reaction to completion.[6][7]
Quantitative Data on Deprotection Methods
The efficiency of each deprotection method can be evaluated based on reaction time and yield. The following tables summarize quantitative data for various deprotection strategies.
| Deprotection Method | Reagent(s) | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference(s) |
| Base-Mediated Hydrolysis | Sodium Hydroxide (NaOH) | General S-acetylated compounds | Ethanol/Water, Reflux | 2 hours | ~95% | [3][8] |
| Potassium Hydroxide (KOH) | General Acetamides | Ethanol/Water, Reflux | Varies | Substrate-dependent | [7] | |
| Sodium Methoxide (NaOMe) | General S-acetylated compounds | Methanol, Room Temperature | Varies | Substrate-dependent | [9] | |
| Thiol-Thioester Exchange | Thioglycolic Acid (TGA) | S-acyl bisthiazolidines | 2 eq. TGA, Phosphate Buffer (PB) pH 8, rt | 24 hours | 51-80% | [1][4] |
| Polymer-supported TGA | S-acyl bisthiazolidines | 2 eq. Resin, Phosphate Buffer (PB) pH 8, rt | 24 hours | 61-93% | [1][4] | |
| Biomimetic Deprotection | Cysteamine | S-acetylated compounds | 2 eq. Cysteamine, Methanol/Phosphate Buffer pH 8, rt | 30 min | up to 84% | [1][6] |
| L-cysteine | S-acetylated compounds | 2 eq. L-cysteine, Methanol/Phosphate Buffer pH 8, rt | 30 min | up to 84% | [6] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and high-yielding deprotection of this compound.
Protocol 1: Deprotection with Sodium Hydroxide
Materials:
-
This compound
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Ethyl acetate (or other suitable organic solvent) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware[1]
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.[1]
-
Under an inert atmosphere, add the NaOH solution (1.1-2.0 equiv) dropwise to the stirred solution.[2][3]
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Carefully neutralize the mixture by the slow addition of HCl solution to a pH of ~7.[1][3]
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3-mercaptopropionic acid.[1]
-
Purify the product by column chromatography if necessary.[1]
Protocol 2: Deprotection with Thioglycolic Acid
Materials:
-
This compound
-
Methanol
-
Phosphate buffer (PB), pH 8 (degassed)
-
Thioglycolic acid (TGA)
-
Ethyl acetate
-
5% HCl solution
-
Anhydrous sodium sulfate (Na₂SO₄)[7]
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 (v/v) MeOH to buffer.
-
Add thioglycolic acid (2.0 equiv) to the solution.[7]
-
Stir the reaction mixture at room temperature, monitoring the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a 5% HCl solution and extract with ethyl acetate (3x).[7]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure.[7]
-
Purify the crude product by column chromatography if necessary.[7]
Protocol 3: Biomimetic Deprotection with Cysteamine
Materials:
-
This compound
-
Cysteamine
-
Methanol
-
Phosphate buffer (PB), pH 8 (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)[1]
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 (v/v) MeOH to buffer.[1]
-
Add cysteamine (2.0 equiv) to the solution.[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing the Process
To further elucidate the deprotection process, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 5. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(acetylthio)propionic acid (CAS: 41345-70-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Acetylthio)propionic acid, with the CAS number 41345-70-4, is a versatile bifunctional molecule of significant interest in the fields of bioconjugation, drug delivery, and chemical synthesis. Its structure incorporates a carboxylic acid and a protected thiol group in the form of a thioacetate. This unique combination allows for a range of chemical modifications, making it a valuable tool for researchers and drug development professionals. The carboxylic acid moiety provides a handle for conjugation to amine-containing molecules, often through activation as an N-hydroxysuccinimide (NHS) ester. The S-acetyl group serves as a stable protecting group for the thiol, which can be selectively deprotected under mild conditions to reveal a reactive sulfhydryl group. This free thiol can then be utilized for specific coupling to other molecules, such as maleimide-functionalized proteins or surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols for its use in bioconjugation.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 41345-70-4 | [2] |
| Molecular Formula | C5H8O3S | [2] |
| Molecular Weight | 148.18 g/mol | [2] |
| IUPAC Name | 3-(acetylthio)propanoic acid | |
| Synonyms | S-Acetyl-3-mercaptopropionic acid | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | 128 °C at 3 mmHg | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | |
| SMILES | CC(=O)SCCC(=O)O | |
| InChI Key | AYQXANXXZYKTDL-UHFFFAOYSA-N |
Synthesis
While this compound is commercially available, understanding its synthesis provides valuable context. A common synthetic route involves the Michael addition of thioacetic acid to acrylic acid.
A related synthesis for a structurally similar compound, 3-acetylthio-2-methylpropanoic acid, involves heating a mixture of thioacetic acid and methacrylic acid.[3] This reaction is typically monitored by NMR spectroscopy to confirm the complete consumption of the starting materials, followed by vacuum distillation to purify the final product.[3]
Applications in Bioconjugation and Drug Development
The primary utility of this compound in drug development lies in its function as a heterobifunctional crosslinker. The protected thiol group is particularly advantageous as it prevents the premature formation of disulfide bonds, allowing for controlled and site-specific conjugation.
Protein Modification
This compound can be used to introduce sulfhydryl groups onto proteins and other biomolecules. This is typically achieved by first activating the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond. The S-acetyl group can then be selectively removed to expose the free thiol.
Linker in Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker that connects the antibody to the cytotoxic payload is a critical component. This compound can serve as a component of these linkers, providing a stable thioether linkage upon reaction of the deprotected thiol with a suitable functional group on the drug or antibody.
Experimental Protocols
The following protocols are detailed methodologies for the use of this compound and its derivatives in bioconjugation.
Synthesis of this compound N-succinimidyl ester (SATA)
This protocol describes the synthesis of the N-hydroxysuccinimide ester of this compound, a common reagent for introducing a protected thiol group onto proteins.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF.
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS).
-
Add 1.2 equivalents of DCC or EDC.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Purify the product by recrystallization or column chromatography.
Protein Modification with this compound NHS ester (SATA)
This protocol outlines the steps for modifying a protein with SATA to introduce protected sulfhydryl groups.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
SATA reagent
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Prepare a stock solution of SATA in anhydrous DMSO or DMF.
-
Add the SATA stock solution to the protein solution. A molar excess of SATA (e.g., 10-20 fold) is typically used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted SATA using a desalting column.
Deprotection of the S-acetyl Group
This protocol describes the removal of the S-acetyl protecting group to generate a free thiol.
Materials:
-
S-acetylated protein
-
Hydroxylamine hydrochloride
-
EDTA
-
Phosphate buffer (pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare a deacetylation solution containing 0.5 M hydroxylamine and 25 mM EDTA in phosphate buffer, pH 7.2-7.5.
-
Add the deacetylation solution to the S-acetylated protein solution.
-
Incubate the reaction for 2 hours at room temperature.
-
Immediately purify the protein with the exposed thiol group using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation.
Signaling Pathways
Currently, there is limited direct scientific literature detailing the specific involvement of this compound in cellular signaling pathways. However, based on its chemical nature, some potential roles can be inferred.
The deprotection of the S-acetyl group to yield a free thiol introduces a redox-active functional group. Thiol groups are known to play a crucial role in cellular redox signaling by participating in thiol-disulfide exchange reactions.[3] These reactions can modulate the activity of proteins, including enzymes and transcription factors, thereby influencing various signaling cascades.[3]
The metabolism of propionic acid itself has been shown to influence various cellular processes. For instance, propionyl-CoA, a metabolite of propionic acid, is an intermediate in the catabolism of several amino acids and odd-chain fatty acids.[1] However, it is important to note that the metabolic fate and signaling roles of this compound may differ significantly from that of propionic acid due to the presence of the acetylthio group. Further research is required to elucidate the specific interactions of this compound and its metabolites with cellular signaling components.
Visualizations
Experimental Workflows
References
- 1. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(乙酰硫代)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thiol redox transitions in cell signaling: a lesson from N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of S-acetylthiopropionic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Acetylthio)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as S-acetylthiopropionic acid, is a carboxylic acid and thioester compound with significant applications in chemical synthesis and pharmaceutical development. Its bifunctional nature, containing both a carboxyl group and a thioester, makes it a versatile building block for the introduction of thiol functionalities in a protected form. This guide provides a comprehensive overview of its physical and chemical properties, synthesis and analysis protocols, and its relevance in biological systems.
Physical and Chemical Properties
The properties of this compound are summarized in the table below. These data are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃S | [1] |
| Molecular Weight | 148.18 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 48-52 °C | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Assay | 96% | |
| InChI | 1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |
| InChI Key | AYQXANXXZYKTDL-UHFFFAOYSA-N | |
| SMILES | CC(=O)SCCC(O)=O | |
| CAS Number | 41345-70-4 | [1] |
| XLogP3-AA | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 148.01941529 Da | [1] |
| Topological Polar Surface Area | 79.7 Ų | [1] |
Experimental Protocols
Synthesis of 3-(Arylthio)propionic Acids
A general method for the synthesis of 3-(arylthio)propionic acids involves the copper-mediated C–S bond formation between 3-mercaptopropionic acid and nonactivated aryl iodides.[3]
Materials:
-
Aryl iodide
-
3-Mercaptopropionic acid (3-MPA)
-
Copper(I) oxide (Cu₂O)
-
Absolute pyridine
-
6 M Hydrochloric acid (HCl)
-
Acetone
-
1 M Potassium bicarbonate (KHCO₃)
-
Charcoal
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
A mixture of 3-MPA (100 mmol), Cu₂O (50 mmol), and aryl iodide (100 mmol) in absolute pyridine (80 mL) is heated and stirred at 120–130 °C under a nitrogen atmosphere for 6 hours.[3]
-
The solvent is evaporated in vacuo.[3]
-
6 M HCl (80 mL) is added to the residue, and the mixture is stirred for 30 minutes at 90 °C.[3]
-
The reaction mixture is cooled to room temperature, filtered, washed with water (3 x 20 mL), and dried over concentrated H₂SO₄.[3]
-
The anhydrous solid material is extracted with boiling acetone (3 x 100 mL), and the combined filtrates are evaporated under reduced pressure.[3]
-
1 M KHCO₃ (120 mL) is added to the residue, and any unreacted aryl iodide is removed by steam distillation.[3]
-
Charcoal is added to the remaining solution, and the mixture is stirred for 5 minutes.[3]
-
The filtered solution is acidified with 6 M HCl to a pH of 1.[3]
-
The precipitate is filtered, washed with water (20 mL), and dried over P₂O₅ to yield the 3-(arylthio)propionic acid.[3]
Caption: Workflow for the synthesis of 3-(arylthio)propionic acids.
Analysis by High-Performance Liquid Chromatography (HPLC)
A sensitive method for the determination of the related compound, 3-mercaptopropionic acid (3-MPA), involves pre-column derivatization with monobromobimane (MBB) followed by HPLC with fluorescence detection.[4] This method can be adapted for the analysis of other thiols.
Materials:
-
Monobromobimane (MBB) derivatizing agent
-
Tris-HCl buffer
-
HPLC system with a fluorescence detector
-
Methanol
-
HPLC grade water
-
Acetic acid
Procedure:
-
Derivatization: The sample containing 3-MPA is mixed with a solution of MBB in a Tris-HCl buffer. The reaction is allowed to proceed to completion to form a stable, fluorescent derivative.[4]
-
Chromatographic Separation: The derivatized sample is injected into the HPLC system. Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of methanol, water, and a small amount of acetic acid.[5]
-
Detection: The fluorescent 3-MPA derivative is detected by a fluorescence detector.[4]
-
Quantification: The concentration of 3-MPA in the original sample is determined by comparing the peak area of the derivative to a calibration curve prepared from known concentrations of 3-MPA standards.[4] The detection limit for 3-MPA using this method is 4.3 nmol L⁻¹.[4]
Caption: Workflow for the HPLC analysis of 3-mercaptopropionic acid.
Biological Significance and Signaling Pathways
While this compound is primarily a synthetic intermediate, its core structure, propionic acid, is a short-chain fatty acid (SCFA) with significant biological roles. SCFAs are produced by the gut microbiota through the fermentation of dietary fiber.[6] Propionic acid, along with acetate and butyrate, plays a crucial role in host physiology.[6][7]
Propionic acid can influence host metabolism and immune function through various mechanisms, including acting as a signaling molecule.[6] It is known to interact with G-protein coupled receptors (GPCRs), specifically GPR41 and GPR43.[6] Activation of these receptors can trigger downstream signaling cascades that modulate physiological processes. For instance, propionic acid has been shown to lower fatty acid levels in the liver and plasma, reduce food intake, and exert immunosuppressive effects.[6]
The related compound, 3-mercaptopropionic acid, is an inhibitor of glutamate decarboxylase, an enzyme responsible for the synthesis of the neurotransmitter GABA. This inhibition can lead to a decrease in GABA concentration in the brain, which can induce convulsions. Furthermore, 3-(methylthio)propionic acid, an intermediate in methionine metabolism, has demonstrated antifungal properties.[8]
Caption: Role of propionic acid as a signaling molecule.
References
- 1. This compound | C5H8O3S | CID 262719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41345-70-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 3-(Acetylthio)propionic Acid: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Acetylthio)propionic acid, also known as S-acetyl-3-mercaptopropionic acid, is a versatile bifunctional molecule that has garnered significant interest in the fields of biochemistry and pharmaceutical sciences. Its structure, featuring a carboxylic acid and a protected thiol group in the form of a thioester, makes it a valuable tool for a variety of chemical modifications, particularly in the realm of bioconjugation and drug delivery. The acetyl group serves as a stable protecting group for the highly reactive thiol, which can be selectively deprotected under mild conditions to reveal the free sulfhydryl group. This controlled release of a reactive thiol is a key feature that underpins its utility in the development of sophisticated bioconjugates and drug delivery systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role in modern drug development.
Historical Context and Discovery
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its conceptual origins can be traced to the broader development of thioester and thiol chemistry in the late 19th and early 20th centuries. The exploration of organosulfur compounds, including thiols and their derivatives, was a natural extension of the burgeoning field of organic synthesis.
The synthesis of thioacetic acid, a key reagent in some routes to this compound, was reported in the 19th century. The subsequent investigation of the reactions of thiols with carboxylic acids and their derivatives, as well as the addition of thiols to unsaturated systems, laid the fundamental groundwork for the eventual synthesis of molecules like this compound. The primary motivation for the synthesis of such compounds likely arose from the need for stable, handleable precursors to thiols, which are notoriously prone to oxidation. The acetyl group provides a convenient "masked" form of the thiol, allowing for its introduction into molecules with sensitive functional groups, to be later "unmasked" when the reactive thiol is required.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₈O₃S |
| Molecular Weight | 148.18 g/mol [1] |
| CAS Number | 41345-70-4[1] |
| Appearance | Solid |
| Melting Point | 48-52 °C |
| Boiling Point | Not available |
| Solubility | Soluble in water and organic solvents |
| IUPAC Name | 3-(acetylthio)propanoic acid |
| Synonyms | S-Acetyl-3-mercaptopropionic acid |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the acetylation of 3-mercaptopropionic acid. This method is straightforward, high-yielding, and utilizes readily available starting materials. An alternative conceptual approach involves the Michael addition of thioacetic acid to acrylic acid.
Experimental Protocol: Acetylation of 3-Mercaptopropionic Acid
This protocol describes the synthesis of this compound from 3-mercaptopropionic acid and acetic anhydride.
Materials:
-
3-Mercaptopropionic acid
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercaptopropionic acid (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. If desired, a catalytic amount of pyridine can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography to obtain a white solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by NMR) | >95% |
Conceptual Synthetic Pathway
References
Methodological & Application
Application Notes and Protocols for Gold Nanoparticle Functionalization using 3-(acetylthio)propionic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of gold nanoparticles (AuNPs) with 3-(acetylthio)propionic acid. This process is critical for numerous biomedical applications, including drug delivery, bio-imaging, and diagnostics.[1][2] The acetyl group serves as a protecting moiety for the thiol, which, upon deprotection, forms a strong and stable bond with the gold surface.[3] The terminal carboxylic acid group provides a versatile handle for the subsequent conjugation of targeting ligands, therapeutic agents, or other biomolecules.[4][5]
Overview of the Functionalization Process
The functionalization of gold nanoparticles with this compound is a multi-step process that begins with the synthesis of citrate-capped AuNPs. This is followed by the deprotection of the acetylated thiol to expose the reactive thiol group, which then readily displaces the citrate ions on the nanoparticle surface to form a stable self-assembled monolayer (SAM). This surface modification enhances the stability of the nanoparticles in biological media and provides a reactive carboxyl terminus for further bioconjugation.[5][6]
Experimental Protocols
Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of monodisperse, citrate-stabilized gold nanoparticles with a diameter of approximately 20 nm.[5]
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be thoroughly cleaned with aqua regia and rinsed with ultrapure water.
Procedure:
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate.[7]
-
Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[7]
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[7][8]
-
Continue boiling and stirring for an additional 10-15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized citrate-capped AuNPs can be stored at 4°C for several weeks.
Functionalization of Gold Nanoparticles with this compound
This protocol details the deprotection of this compound and the subsequent ligand exchange reaction to functionalize the citrate-capped AuNPs.
Materials:
-
Citrate-capped gold nanoparticle solution (from Protocol 2.1)
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS)
-
Ultrapure water
Procedure:
Part A: Deprotection of this compound
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or DMSO).
-
Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride in water, and adjust the pH to 7.0-7.5 with NaOH.
-
Mix the this compound stock solution with the deprotection solution at a molar ratio of approximately 1:10 (acid:hydroxylamine).
-
Incubate the mixture at room temperature for 1-2 hours to allow for complete deacetylation, yielding 3-mercaptopropionic acid (3-MPA).
Part B: Ligand Exchange on Gold Nanoparticles
-
To the citrate-capped AuNP solution, add the freshly prepared 3-MPA solution. The final concentration of 3-MPA should be in the millimolar range.
-
Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange process. During this time, the thiol groups of the 3-MPA will displace the citrate ions on the AuNP surface.
-
Purify the functionalized AuNPs by centrifugation to remove excess 3-MPA, deprotection reagents, and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (see Table 2 for general guidelines).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.
-
After the final wash, resuspend the 3-mercaptopropionic acid functionalized AuNPs in the desired buffer for storage at 4°C.
Data Presentation
Successful functionalization can be confirmed by a variety of characterization techniques that assess the physicochemical properties of the nanoparticles before and after modification.
Table 1: Expected Characterization Data for AuNPs before and after Functionalization
| Parameter | Citrate-Capped AuNPs | 3-Mercaptopropionic Acid Functionalized AuNPs | Technique |
| Appearance | Deep red/wine colored solution | Deep red/wine colored solution | Visual Inspection |
| Surface Plasmon Resonance (λmax) | ~520 nm[2] | Red-shift to ~525-530 nm[2] | UV-Vis Spectroscopy |
| Hydrodynamic Diameter | ~20-30 nm | Increase of 5-10 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | Highly negative (~ -30 to -50 mV) | Less negative (~ -20 to -30 mV)[3] | Electrophoretic Light Scattering (ELS) |
| Surface Chemistry | Presence of citrate functional groups | Presence of carboxyl and thiol functional groups | Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS)[9][10] |
Table 2: General Centrifugation Guidelines for Purification of AuNPs
| Nanoparticle Diameter | Centrifugation Speed (RCF/g) | Time (minutes) |
| 10-20 nm | 12,000 - 16,000 | 20 - 30 |
| 30-50 nm | 6,000 - 10,000 | 15 - 20 |
| 60-80 nm | 3,000 - 5,000 | 10 - 15 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Logical Relationship of Functionalization
Caption: Ligand exchange process for AuNP functionalization.
Potential Signaling Pathway Interaction
Gold nanoparticles functionalized with molecules like 3-mercaptopropionic acid have been shown to penetrate the nucleus of cells, suggesting their potential as carriers for nuclear-targeted drug delivery.[6] This capability implies an interaction with nuclear import pathways and potential modulation of downstream signaling cascades involved in gene expression and cell survival.
Caption: Potential pathway of nuclear targeting by functionalized AuNPs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Functionalized Gold Nanoparticles for the Detection of C-Reactive Protein | MDPI [mdpi.com]
- 6. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Self-Assembled Monolayers with 3-(Acetylthio)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) offer a robust and versatile method for modifying surfaces with a high degree of order and functionality. SAMs formed from organosulfur compounds on noble metal surfaces, such as gold, are particularly well-studied and widely used in various fields, including biosensing, drug delivery, and fundamental surface science. 3-(acetylthio)propionic acid is a valuable precursor for creating carboxylic acid-terminated SAMs. The acetyl group protects the thiol, preventing disulfide formation and allowing for more controlled monolayer formation. This protecting group can be removed in-situ during the self-assembly process, revealing the thiol group which then covalently bonds to the gold surface. The terminal carboxylic acid groups provide a hydrophilic surface that can be further functionalized, for instance, for the covalent immobilization of biomolecules.
This document provides a detailed protocol for the preparation of self-assembled monolayers on gold surfaces using this compound, including the critical in-situ deprotection step.
Data Presentation
Characterization of the resulting 3-mercaptopropionic acid (the deprotected form) self-assembled monolayer yields the following typical quantitative data:
| Parameter | Value | Technique |
| Advancing Water Contact Angle | 35° ± 4° | Goniometry[1] |
| Ellipsometric Thickness | ~9 Å | Ellipsometry |
| Surface Coverage | 7.8 ± 1.2 molecules/nm² | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
Experimental Protocols
This section details the necessary materials and procedures for the successful formation of a 3-mercaptopropionic acid SAM from this compound.
Materials and Equipment
-
Substrate: Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides).
-
Thiol Precursor: this compound (C₅H₈O₃S)
-
Deprotection Catalyst: Tetrabutylammonium cyanide (TBACN)
-
Solvents:
-
Ethanol (200 proof)
-
Chloroform
-
Methanol
-
-
Cleaning Solutions:
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION. It is a strong oxidant and reacts violently with organic materials.
-
Deionized (DI) water (18 MΩ·cm)
-
-
Gases: High-purity nitrogen or argon gas.
-
Glassware and Labware:
-
Glass beakers and petri dishes
-
Graduated cylinders
-
Micropipettes
-
Tweezers (non-magnetic, gold-tipped preferred)
-
Sonicator
-
Fume hood
-
Experimental Workflow Diagram
References
Application Notes and Protocols: 3-(Acetylthio)propionic Acid as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(acetylthio)propionic acid as a heterobifunctional linker in various bioconjugation techniques. This linker is particularly valuable as it contains a protected thiol group (acetylthio) and a terminal carboxylic acid, allowing for sequential and controlled conjugation strategies. The acetyl group provides stability during storage and initial modifications, and can be selectively removed to expose a reactive thiol group for subsequent conjugation.
Introduction to this compound in Bioconjugation
This compound is a versatile tool in the field of bioconjugation, enabling the covalent linkage of molecules to biomolecules such as proteins, peptides, and nanoparticles. Its heterobifunctional nature allows for a two-step conjugation process. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein), while the protected thiol can be deprotected to react with thiol-specific moieties like maleimides, or to form disulfide bonds. This controlled reactivity is crucial for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles for targeted drug delivery and diagnostics.
Data Presentation: Comparative Performance of Thiol-Based Linkers
The selection of a linker is a critical step in the design of bioconjugates, influencing stability, efficacy, and homogeneity. While specific quantitative data for this compound is dispersed across various applications, the following tables summarize the performance of common thiol-reactive chemistries and the impact of linker length on bioconjugate performance, providing a valuable reference for experimental design.
Table 1: Quantitative Comparison of Common Thiol-Reactive Bioconjugation Chemistries
| Linker Chemistry | Typical Reaction Conditions | Reaction Time | Conjugation Efficiency | Resulting Linkage | Linkage Stability |
| Thiol-Maleimide | pH 6.5-7.5, Room Temp | 1-2 hours | >90%[1] | Thioether (Succinimide) | Prone to retro-Michael reaction and thiol exchange; stability can be site-dependent.[1][2] |
| Self-Hydrolyzing Maleimide | pH 7.4, Room Temp | < 1 hour | >90%[1] | Thioether (Succinimic Amide) | Significantly increased stability vs. conventional maleimide due to succinimide ring hydrolysis.[2] |
| Haloacetyl (Iodoacetamide) | pH 7-8.5, Room Temp | 2-12 hours | High | Thioether | Forms a stable, irreversible thioether bond.[2] |
| Pyridyl Disulfide | pH 6-8, Room Temp | 1-4 hours | High | Disulfide | Cleavable by reducing agents like glutathione.[2] |
Table 2: Impact of PEG-Thiol-Acid Linker Chain Length on Bioconjugate Properties
| Linker Chain Length | Application Example | Key Performance Metric | Observation | Reference |
| Short (e.g., PEG2, PEG4) | Antibody-Drug Conjugate (ADC) | In Vitro Cytotoxicity (IC₅₀) | Often more potent in vitro due to less steric hindrance. | [3] |
| Long (e.g., PEG8, PEG12) | Antibody-Drug Conjugate (ADC) | In Vivo Efficacy | Generally improved in vivo efficacy due to better pharmacokinetics. | [3] |
| 2 kDa | Folate-Targeted Liposomes | Tumor Accumulation | Lower tumor accumulation compared to longer linkers. | [3] |
| 10 kDa | Folate-Targeted Liposomes | Tumor Accumulation | Significantly increased tumor accumulation and antitumor activity. | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound as a bioconjugation linker.
Protocol 1: Deprotection of the Acetyl Group to Generate a Free Thiol
This protocol describes the removal of the acetyl protecting group from this compound or a molecule already conjugated via its carboxylic acid, to expose the reactive thiol group.
Materials:
-
Thioacetyl-modified molecule
-
Deprotection Buffer: 50 mM Phosphate buffer, 5 mM EDTA, pH 7.5-8.0 (degassed)
-
Hydroxylamine hydrochloride or other deprotection agent (e.g., sodium hydroxide)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the thioacetyl-modified molecule in degassed Deprotection Buffer to a final concentration of 1-10 mg/mL.
-
Add a solution of hydroxylamine hydrochloride to a final concentration of 0.5 M. Alternatively, adjust the pH to ~11 with sodium hydroxide and incubate for a short period.
-
Flush the reaction vessel with an inert gas, seal, and incubate at room temperature for 1-2 hours.
-
Monitor the reaction progress using Ellman's reagent to detect the presence of free thiols.
-
Once the deprotection is complete, immediately purify the thiol-containing molecule using a desalting column or dialysis to remove the deprotection agent and byproducts.
-
The purified molecule with the free thiol group should be used immediately in the subsequent conjugation reaction to prevent re-oxidation and disulfide bond formation.
Protocol 2: EDC/NHS Coupling of this compound to a Protein
This protocol details the conjugation of the carboxylic acid group of this compound to primary amines on a protein using carbodiimide chemistry.
Materials:
-
Protein to be modified (in amine-free buffer, e.g., MES or PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Add a 10-50 fold molar excess of this compound to the protein solution.
-
Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A 2-5 fold molar excess of EDC/NHS over the linker is recommended.
-
Incubate the reaction at room temperature for 15-60 minutes to activate the carboxylic acid.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Continue the incubation for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM.
-
Purify the resulting protein conjugate using a suitable method to remove unreacted linker and coupling reagents.
Protocol 3: Thiol-Maleimide Conjugation
This protocol describes the reaction between a deprotected thiol group (from Protocol 1) and a maleimide-functionalized molecule.
Materials:
-
Thiol-containing molecule (from Protocol 1)
-
Maleimide-functionalized molecule
-
Conjugation Buffer: PBS or other non-thiol containing buffer, pH 6.5-7.5 (degassed)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Dissolve the thiol-containing molecule in degassed Conjugation Buffer.
-
Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Add a 10-20 fold molar excess of the maleimide solution to the thiol-containing molecule solution.
-
Flush the reaction vessel with an inert gas, seal, and incubate at room temperature for 1-4 hours or overnight at 4°C. Protect from light if using fluorescent maleimides.
-
Quench the reaction by adding a molar excess of a quenching reagent.
-
Purify the final conjugate to remove unreacted molecules and quenching reagent.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.
Bioconjugation Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow outlines the general steps for creating an ADC using a thiol-based linker strategy.
References
Surface Modification of Polymers with 3-(Acetylthio)propionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of polymers using 3-(acetylthio)propionic acid. This process introduces a protected thiol functionality onto a polymer surface, which, after deprotection, can be utilized for a variety of downstream applications, most notably in the covalent conjugation of drugs, peptides, and other biomolecules. The methodologies detailed below are critical for the development of advanced drug delivery systems, biocompatible materials, and novel biosensors.
Overview of the Modification Process
The surface modification of polymers with this compound is a multi-step process designed to introduce reactive thiol groups onto a substrate. The acetyl group serves as a stable protecting group for the thiol, preventing its premature oxidation or reaction. The carboxylic acid moiety of this compound allows for its covalent attachment to appropriately functionalized polymer surfaces.
The overall workflow can be summarized as follows:
-
Surface Activation: Introduction of reactive functional groups (e.g., amines or hydroxyls) onto the polymer surface.
-
Immobilization of this compound: Covalent attachment of the molecule to the activated surface.
-
Surface Characterization (I): Analysis to confirm the successful immobilization.
-
Deprotection of the Acetyl Group: Removal of the acetyl group to expose the free thiol.
-
Surface Characterization (II): Confirmation of the presence of free thiol groups.
-
Conjugation of Target Molecules: Attachment of drugs or other molecules to the thiol-functionalized surface.
This versatile strategy allows for precise control over the surface chemistry, enabling the tailored design of functional materials for specific biomedical applications.
Experimental Protocols
Protocol 1: Surface Amination of a Polymer Substrate (Illustrative Example: Polystyrene)
This protocol describes a common method for introducing primary amine groups onto a polystyrene surface, which can then be used to immobilize this compound.
Materials:
-
Polystyrene (PS) substrate (e.g., film, beads)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Borohydride (NaBH₄)
-
Iron(II) Sulfate (FeSO₄)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Nitration:
-
Carefully prepare a 1:3 (v/v) mixture of concentrated HNO₃ and H₂SO₄ in a fume hood.
-
Immerse the PS substrate in the acid mixture at 50°C for 30 minutes.
-
Remove the substrate and rinse extensively with DI water until the pH of the rinse water is neutral.
-
Dry the substrate under a stream of nitrogen.
-
-
Reduction to Amine:
-
Prepare a solution of 10% (w/v) NaBH₄ and 0.5% (w/v) FeSO₄ in DI water.
-
Immerse the nitrated PS substrate in this solution at room temperature for 2 hours.
-
Rinse the substrate thoroughly with DI water, followed by ethanol.
-
Dry the amine-functionalized substrate under a stream of nitrogen.
-
Protocol 2: Immobilization of this compound via EDC/NHS Coupling
This protocol details the covalent attachment of this compound to an amine-functionalized polymer surface using carbodiimide chemistry.[1][2]
Materials:
-
Amine-functionalized polymer substrate
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]
-
N-Hydroxysuccinimide (NHS)[1]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[1]
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh 0.4 M EDC and 0.1 M NHS solutions in the Activation Buffer.[1]
-
-
Activation of Carboxylic Acid:
-
In a suitable reaction vessel, mix equal volumes of the this compound solution, the EDC solution, and the NHS solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Coupling to the Surface:
-
Immerse the amine-functionalized polymer substrate in the activated this compound solution.
-
Gently agitate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Remove the substrate from the coupling solution.
-
Wash the substrate thoroughly with Coupling Buffer, followed by Washing Buffer, and finally with DI water to remove any unreacted reagents and byproducts.
-
Dry the substrate under a stream of nitrogen.
-
Protocol 3: Deprotection of the Surface-Bound Acetyl Group
This protocol describes the removal of the acetyl protecting group to expose the reactive thiol functionality.[3][4]
Materials:
-
Polymer substrate with immobilized this compound
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Degassed DI water
-
Ethanol
Procedure:
-
Immerse the modified substrate in the Deprotection Buffer.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Remove the substrate and wash extensively with degassed DI water, followed by ethanol.
-
Dry the thiol-functionalized substrate under a stream of nitrogen. It is recommended to use the thiol-modified surface immediately to prevent oxidation.[5]
Protocol 4: Conjugation of a Maleimide-Functionalized Molecule (e.g., Drug) to the Thiol-Modified Surface
This protocol outlines the final step of attaching a maleimide-containing molecule to the thiol-functionalized polymer surface.[3][6]
Materials:
-
Thiol-functionalized polymer substrate
-
Maleimide-functionalized molecule (e.g., drug, peptide)
-
Conjugation Buffer: PBS, pH 6.5-7.5, degassed[3]
-
Anhydrous DMSO or DMF (if needed to dissolve the maleimide compound)
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Preparation of the Maleimide Solution:
-
Dissolve the maleimide-functionalized molecule in the Conjugation Buffer to the desired concentration. If solubility is an issue, a stock solution can be prepared in a minimal amount of anhydrous DMSO or DMF and then diluted into the Conjugation Buffer.[6]
-
-
Conjugation Reaction:
-
Immerse the thiol-functionalized polymer substrate in the maleimide solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide compound is light-sensitive.[3] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[6]
-
-
Washing:
-
Remove the substrate from the conjugation solution.
-
Wash thoroughly with the Conjugation Buffer, followed by the Washing Buffer, and finally with DI water to remove any unreacted maleimide compound.
-
Dry the final conjugated substrate under a stream of nitrogen.
-
Data Presentation: Surface Characterization
Quantitative surface analysis is crucial to confirm the success of each modification step. The following tables provide an example of the expected data from X-ray Photoelectron Spectroscopy (XPS) and Water Contact Angle (WCA) measurements.
Table 1: Expected X-ray Photoelectron Spectroscopy (XPS) Atomic Composition Data
| Surface | C (%) | O (%) | N (%) | S (%) |
| Pristine Polymer (e.g., PS) | ~99 | <1 | 0 | 0 |
| Amine-Functionalized Polymer | Decreased | Increased | Present | 0 |
| After 3-ATPA Immobilization | Further Decreased | Increased | Decreased | Present |
| After Deprotection | No significant change | No significant change | No significant change | No significant change |
Table 2: Expected Water Contact Angle (WCA) Measurements
| Surface | Advancing WCA (°) | Receding WCA (°) | Hysteresis (°) |
| Pristine Polymer (e.g., PS) | >90 | Variable | High |
| Amine-Functionalized Polymer | Decreased | Decreased | Lower |
| After 3-ATPA Immobilization | Slightly Increased | Slightly Increased | Variable |
| After Deprotection | Decreased | Decreased | Lower |
Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of polymers and subsequent drug conjugation.
Chemical Reaction Pathway
Caption: Chemical pathway for surface modification and drug conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Electrode Surface Modification using 3-(acetylthio)propionic acid in Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of biorecognition molecules on electrode surfaces is a cornerstone of modern biosensor development. A robust and reproducible surface modification strategy is essential for achieving high sensitivity, selectivity, and stability. This document provides detailed application notes and protocols for the use of 3-(acetylthio)propionic acid as a linker for the covalent attachment of biomolecules to gold electrode surfaces.
The use of this compound offers a strategic advantage due to its protected thiol group. The acetyl group prevents the formation of disulfide bonds in solution, ensuring a longer shelf-life and promoting the formation of a well-ordered self-assembled monolayer (SAM) upon deprotection and exposure to a gold surface. The terminal carboxylic acid group provides a versatile handle for the covalent immobilization of a wide array of biorecognition elements, such as enzymes, antibodies, and nucleic acids, through standard carbodiimide chemistry.
Principle of Surface Modification
The modification of a gold electrode surface using this compound involves a three-step process:
-
Self-Assembled Monolayer (SAM) Formation and In-Situ Deprotection: The acetylated thiol is first exposed to the gold surface. The acetyl group is then removed in-situ to reveal the reactive thiol, which spontaneously forms a covalent bond with the gold surface, leading to the formation of a dense and oriented SAM of 3-mercaptopropionic acid (MPA).
-
Activation of Carboxylic Acid Groups: The terminal carboxylic acid groups of the MPA SAM are activated using a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS-ester intermediate.
-
Immobilization of Biorecognition Molecules: The NHS-ester readily reacts with primary amine groups present on the biorecognition molecule (e.g., lysine residues in proteins) to form a stable amide bond, thus covalently attaching the biomolecule to the electrode surface.
Experimental Protocols
Protocol 1: Gold Electrode Cleaning
A pristine gold surface is critical for the formation of a high-quality SAM. The following protocol is recommended for cleaning gold electrodes:
-
Mechanical Polishing:
-
Polish the gold electrode surface with alumina slurry (0.3 µm followed by 0.05 µm) on a polishing pad for 5 minutes for each grade.
-
Rinse the electrode thoroughly with deionized (DI) water.
-
Sonicate the electrode in DI water for 5 minutes to remove any residual alumina particles.
-
Repeat the sonication step in ethanol for 5 minutes.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
-
-
Electrochemical Cleaning:
-
In a 0.5 M sulfuric acid (H₂SO₄) solution, cycle the potential of the gold electrode between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles until a reproducible cyclic voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode thoroughly with DI water and dry under a stream of inert gas.
-
Protocol 2: SAM Formation and Biomolecule Immobilization
-
Deprotection and SAM Formation:
-
Prepare a 10 mM solution of this compound in ethanol.
-
Immerse the clean, dry gold electrode in the this compound solution.
-
Add a deprotection agent. A common method is base-mediated hydrolysis. Add aqueous ammonia to the ethanolic solution to a final concentration of 0.5 M.
-
Allow the electrode to incubate in this solution for 12-18 hours at room temperature to ensure complete SAM formation.
-
Rinse the electrode thoroughly with ethanol and then DI water to remove any non-specifically adsorbed molecules.
-
Dry the electrode under a gentle stream of inert gas.
-
-
Activation of the Carboxylic Acid Termini:
-
Prepare a fresh aqueous solution containing 0.4 M EDC and 0.1 M NHS.
-
Immerse the MPA-modified electrode in the EDC/NHS solution for 1 hour at room temperature. This step activates the terminal carboxyl groups to form NHS esters.
-
Rinse the electrode with DI water to remove excess EDC and NHS.
-
-
Immobilization of the Biorecognition Element:
-
Immediately immerse the activated electrode in a solution of the biorecognition molecule (e.g., 1 mg/mL protein in a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C to allow for covalent bond formation.
-
Rinse the electrode with the buffer solution to remove any unbound biomolecules.
-
-
Blocking of Unreacted Sites (Optional but Recommended):
-
To prevent non-specific binding in subsequent assays, immerse the electrode in a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or 1% bovine serum albumin in buffer) for 30-60 minutes.
-
Rinse the electrode with buffer and store at 4°C in a hydrated state until use.
-
Data Presentation: Characterization and Performance
The successful modification of the electrode surface can be monitored at each step using various surface-sensitive techniques. The following tables summarize typical quantitative data obtained during the process.
Table 1: Surface Characterization at Each Modification Step
| Modification Step | Technique | Typical Value | Reference |
| Bare Gold | Contact Angle | ~60-70° | [1][2] |
| MPA SAM | Contact Angle | ~20-30° | [1][2] |
| MPA SAM | Layer Thickness (SPR) | 0.50 ± 0.02 nm | [3][4] |
| MPA SAM | Surface pKa | ~6.0 | [5] |
| Immobilized Protein | Layer Thickness (QCM) | Varies with protein size | [6][7][8] |
| Bare Gold | Rct (EIS) | Low (e.g., < 1 kΩ) | [9][10] |
| MPA SAM | Rct (EIS) | Increased (e.g., 5-10 kΩ) | [9][11] |
| Immobilized Protein | Rct (EIS) | Further Increased (e.g., > 20 kΩ) | [9][11] |
Rct (Charge Transfer Resistance) values are highly dependent on the redox probe and experimental conditions.
Table 2: Performance of Biosensors Utilizing MPA Linker
| Analyte | Biorecognition Element | Technique | Linear Range | Detection Limit | Reference |
| α-Fetoprotein | Anti-AFP Antibody | Capacitive | 0.01 - 10 µg/mL | 10 ng/mL | [12] |
| Digoxin | Aptamer | Electrochemical | 0.1 pM - 1.0 µM | 0.050 pM | [9] |
| Human VEGF | VEGF-R1 | Electrochemical | 1 - 6 ng/mL | Not Specified | [11] |
| Copper (Cu²⁺) | - (MPA itself) | Electrochemical | 1 - 100 ppm | Not Specified | [13] |
Visualizations
Experimental Workflow
Caption: Workflow for biosensor fabrication.
Surface Modification Chemistry
Caption: Chemical steps of surface modification.
Electrochemical Biosensor Signaling Pathway
Caption: Signaling in an impedance-based biosensor.
References
- 1. dataphysics-instruments.com [dataphysics-instruments.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quartz crystal microbalance: a useful tool for studying thin polymer films and complex biomolecular systems at the solution-surface interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quartz crystal microbalance study of DNA immobilization and hybridization for nucleic Acid sensor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comparative study of capacitive immunosensors based on self-assembled monolayers formed from thiourea, thioctic acid, and 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 3-(acetylthio)propionic Acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Acetylthio)propionic acid is a sulfur-containing carboxylic acid with a reactive thioester group. While the scientific literature suggests its potential as an enzyme inhibitor, specific enzyme targets and detailed inhibitory data are not yet well-documented. The presence of the thioester linkage suggests a potential mechanism of action involving covalent modification of nucleophilic residues within an enzyme's active site, such as the thiol group of a cysteine residue.
These application notes provide a framework for researchers to investigate the enzyme inhibitory properties of this compound. The protocols outlined are general methodologies for screening its activity and characterizing its mechanism of inhibition.
Potential Mechanism of Action: Covalent Inhibition
The thioester bond in this compound is susceptible to nucleophilic attack. It is hypothesized that this compound may act as a covalent inhibitor by transferring its acetyl group or the entire acetylthiopropionyl moiety to a nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine) in the active site of a target enzyme. This covalent modification can lead to irreversible or slowly reversible inhibition of the enzyme's catalytic activity.
Caption: Proposed covalent inhibition mechanism.
Quantitative Data Summary of Related Compounds
| Compound | Enzyme/Process Inhibited | Reported IC50/Ki | Cell/System |
| 3-Mercaptopropionic acid | Acyl-CoA Dehydrogenase | - | Rat Heart Mitochondria |
| Propionic acid | Pyruvate Oxidation | 60% inhibition at 10 mM | Isolated Rat Hepatocytes |
| Propionic acid | Histone Deacetylases (HDACs) | ~67% inhibition at 4 mM | HD11 Cells |
Experimental Protocols
General Workflow for Screening Enzyme Inhibition
The following diagram outlines a general workflow for screening and characterizing the inhibitory potential of this compound against a chosen enzyme.
Caption: Experimental workflow for inhibitor screening.
Protocol 1: Initial Screening for Enzyme Inhibition
Objective: To determine if this compound inhibits the activity of a target enzyme at a fixed concentration.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
Assay buffer (optimized for the target enzyme)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the target enzyme at its optimal concentration.
-
Add this compound to a final concentration (e.g., 10 µM, 50 µM, or 100 µM).
-
In a separate control well, add an equivalent volume of the solvent.
-
Pre-incubate the enzyme with the inhibitor or solvent for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for both the inhibitor-treated and control reactions.
-
Determine the percentage of inhibition caused by this compound.
Protocol 2: Determination of IC50 Value
Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50).
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range might be from 0.1 nM to 100 µM.
-
Set up a series of reactions, each containing the enzyme, assay buffer, and a different concentration of the inhibitor. Include a no-inhibitor control.
-
Pre-incubate the enzyme with the inhibitor for a fixed time (e.g., 30 minutes).
-
Initiate the reactions by adding the substrate.
-
Measure the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
Protocol 3: Assessing Covalent Inhibition (Washout Experiment)
Objective: To determine if the inhibition by this compound is reversible or irreversible (covalent).
Materials:
-
Same as Protocol 1.
-
Dialysis membrane or size-exclusion chromatography column.
Procedure:
-
Incubate the target enzyme with a concentration of this compound that causes significant inhibition (e.g., 5-10 times the IC50).
-
As a control, incubate the enzyme with the solvent alone.
-
After the incubation period, remove the unbound inhibitor from the enzyme-inhibitor mixture. This can be achieved through dialysis against a large volume of assay buffer or by passing the mixture through a size-exclusion chromatography column.
-
Measure the enzymatic activity of the treated and control enzymes after the removal of the unbound compound.
-
If the enzyme activity is not restored after the removal of the inhibitor, it suggests irreversible or slowly reversible (covalent) inhibition. If the activity is restored, the inhibition is likely reversible.
Conclusion
While this compound is a promising candidate for an enzyme inhibitor due to its chemical structure, further experimental validation is required to identify its specific targets and characterize its inhibitory properties. The protocols provided here offer a starting point for researchers to explore the potential of this compound in their specific areas of interest. The known activities of related molecules, 3-mercaptopropionic acid and propionic acid, may guide the selection of initial enzyme targets for screening.
Application Notes and Protocols for the Synthesis of Thiol-Protected Linkers using 3-(Acetylthio)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of thiol-protected linkers derived from 3-(acetylthio)propionic acid. This versatile reagent is instrumental in bioconjugation and drug delivery, enabling the controlled introduction of a protected thiol group onto biomolecules and other substrates. The subsequent deprotection step reveals a reactive thiol moiety for further modification.
Overview
This compound serves as a valuable building block for creating heterobifunctional linkers. Its carboxylic acid group can be readily activated for coupling to primary amines, such as those on the side chains of lysine residues in proteins. The acetyl group provides a stable protecting group for the thiol, preventing premature oxidation or unwanted side reactions during synthesis and purification.[1][2] The protected thiol can be efficiently deprotected under mild conditions to generate a free sulfhydryl group, which is a versatile handle for selective reactions, including maleimide chemistry and disulfide bond formation.[1][2]
Key Synthetic Steps
The synthesis of thiol-protected linkers using this compound and their subsequent conjugation and deprotection involves a three-stage process:
-
Activation of this compound: The carboxylic acid is activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester. This creates a reactive intermediate that readily couples with primary amines.
-
Conjugation to an Amine-Containing Molecule: The activated linker is reacted with a substrate containing a primary amine (e.g., a protein, peptide, or small molecule) to form a stable amide bond.
-
Deprotection of the S-Acetyl Group: The acetyl protecting group is removed to expose the free thiol, making it available for subsequent downstream applications.
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for the key steps in the synthesis and deprotection of this compound-derived linkers.
Table 1: Activation of this compound as an NHS Ester
| Coupling Agents | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| EDC, NHS | Anhydrous DMF or DCM | 0 to Room Temp | 12 - 24 | ~64 | [1] |
| DCC, NHS | Anhydrous DMF or DCM | 0 to 22 | Not Specified | 64 | [1] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, NHS: N-hydroxysuccinimide, DCC: Dicyclohexylcarbodiimide, DMF: Dimethylformamide, DCM: Dichloromethane.
Table 2: Deprotection of S-Acetyl Group
| Deprotecting Agent | Substrate | Solvent | pH | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Hydroxide (0.4 M) | Oligonucleotides | Methanol/Water (4:1) | >12 | Room Temp | 17 hours | Variable | [3][4] |
| Hydroxylamine | S-acyl bisthiazolidines | Methanol | Not Specified | Room Temp | 15 min | 33 | [5] |
| Thioglycolic Acid (2 eq.) | S-acyl bisthiazolidines | Phosphate Buffer | 8 | Room Temp | 24 hours | 51-80 | [6] |
| Cysteamine (2 eq.) | General | Methanol/Phosphate Buffer (1:9) | 8 | Room Temp | 30 min | up to 84 | [3][7] |
| L-cysteine | General | Aqueous Buffer | 8 | Room Temp | 30 min | up to 84 | [7] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the synthesis of this compound N-succinimidyl ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by standard organic synthesis procedures, such as extraction and purification by column chromatography, to isolate the this compound N-succinimidyl ester.
Protocol 2: Conjugation of Activated Linker to a Protein
This protocol provides a general procedure for conjugating the NHS-activated this compound to a protein containing primary amines.
Materials:
-
This compound N-succinimidyl ester
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Dissolve the protein of interest in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Dissolve the this compound N-succinimidyl ester in a suitable anhydrous solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Add the desired molar excess of the activated linker stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the S-acetylated protein conjugate by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
Protocol 3: Deprotection of the S-Acetyl Group using Cysteamine
This protocol describes a mild and efficient method for deprotecting the S-acetyl group to reveal the free thiol.[3][7][8]
Materials:
-
S-acetylated molecule (e.g., protein conjugate from Protocol 2)
-
Cysteamine
-
Methanol
-
Degassed Phosphate Buffer (PB), pH 8
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the S-acetylated molecule (1 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A 1:9 (v/v) ratio of methanol to buffer is commonly used.[8]
-
Add cysteamine (2 equivalents) to the solution.[8]
-
Stir the reaction mixture at room temperature for 30 minutes.[8]
-
Monitor the deprotection by an appropriate method (e.g., Ellman's assay for free thiols).
-
If working with small molecules, the product can be extracted with ethyl acetate.[8] For protein conjugates, the deprotected protein can be purified using a desalting column equilibrated with a degassed buffer containing 5-10 mM EDTA to prevent disulfide bond formation.[9]
Visualizations
Caption: Experimental workflow for the synthesis and use of thiol-protected linkers.
References
- 1. This compound N-succinimidyl ester | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(acetylthio)propionic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-(acetylthio)propionic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary and most effective routes are:
-
Conjugate Addition (Michael Addition): This is a widely used method involving the addition of thioacetic acid to acrylic acid. It is an atom-economical reaction that can proceed under mild conditions.
-
Acetylation of 3-mercaptopropionic acid: This involves the direct acetylation of 3-mercaptopropionic acid using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base or catalyst.
Q2: My final product is a dark oil and not the expected solid. What could be the cause?
A2: this compound has a relatively low melting point (48-52 °C), so it may appear as an oil or a low-melting solid, especially if impure.[1] However, a dark color often indicates impurities or side products. Common causes include:
-
Oxidation: If starting with 3-mercaptopropionic acid, oxidation can lead to disulfide formation, which can be colored.
-
Polymerization: Acrylic acid can polymerize if not properly inhibited or if the reaction is run at excessively high temperatures.
-
Decomposition: The thioester product can be sensitive to high temperatures during distillation.
Q3: What is the "retro-Michael reaction" and how can I avoid it?
A3: The retro-Michael reaction is the reverse of the synthesis reaction, where the this compound cleaves back into acrylic acid and thioacetic acid.[2] This can be promoted by strong bases or high temperatures. To avoid it, use mild reaction conditions and perform purification steps, such as distillation, at the lowest feasible temperature and pressure.
Q4: Which analytical techniques are best for monitoring reaction progress and purity?
A4:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively tracking the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and assessing purity by observing the disappearance of vinyl protons from acrylic acid and the appearance of the characteristic peaks for the this compound product.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and confirm the mass of the desired product.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Poor quality of reagents (e.g., oxidized thioacetic acid). 3. Incorrect reaction temperature or time. 4. Loss of product during workup (e.g., hydrolysis). | 1. Monitor the reaction with TLC or ¹H NMR to ensure completion. Extend reaction time if necessary. 2. Use freshly distilled or high-purity reagents. 3. Optimize temperature. For the thioacetic acid/acrylic acid route, gentle heating followed by an extended period at room temperature is effective.[3] 4. Ensure aqueous extractions are performed with cold solutions and minimize contact time, especially if pH is high. |
| Formation of Disulfide Byproduct | Oxidation of thiol groups (either from thioacetic acid or 3-mercaptopropionic acid). | 1. Degas solvents before use. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product Decomposes During Distillation | The thioester is thermally unstable at high temperatures. | 1. Use high vacuum to lower the boiling point. A vacuum of <3 mmHg is recommended.[3] 2. Use a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Aqueous Workup Results in Emulsion | Presence of polymeric materials or surfactants. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Filter the mixture through a pad of celite before separation. |
Experimental Protocols & Data
Protocol 1: Synthesis via Conjugate Addition
This protocol is adapted from the synthesis of a structurally similar compound, 3-acetylthio-2-methylpropanoic acid.[3]
Materials:
-
Acrylic Acid (inhibitor-free)
-
Thioacetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or steam bath
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine acrylic acid (1.0 eq) and thioacetic acid (1.1 eq).
-
Gently heat the mixture to approximately 60-70 °C (e.g., on a steam bath) with stirring for one hour.
-
Remove the heat source and allow the mixture to stir at room temperature for 18-24 hours.
-
Monitor the reaction for the disappearance of acrylic acid using ¹H NMR spectroscopy.
-
Once the reaction is complete, purify the crude product by distillation in vacuo to yield this compound as a colorless to pale yellow oil or low-melting solid.
Quantitative Data from Alternative Synthesis Routes
The following data is derived from a patented method for a similar compound, illustrating the impact of reaction conditions on yield. The process involves reacting a halogenated propanoic acid with a sulfide source, followed by acetylation.[4]
| Entry | Reactant Ratio (Sulfide:Halide) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 : 1 | Cuprous Iodide | 65-75 | 3-4 | 86.7 |
| 2 | 1.2 : 1 | None | 75-80 | 5-6 | 83.0 |
| 3 | 1.5 : 1 | Cuprous Bromide | 80-85 | 3-4 | 91.8 |
Visual Guides
Experimental Workflow
Caption: A typical experimental workflow for synthesis.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and fix low yield issues.
Main Reaction vs. Side Reaction
References
Stability issues of 3-(acetylthio)propionic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(acetylthio)propionic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, which cleaves the thioester bond. This hydrolysis results in the formation of 3-mercaptopropionic acid and acetic acid. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The thioester bond is more labile under neutral to basic conditions (pH > 7). As the pH increases, the rate of hydrolysis increases. In acidic conditions, the thioester is generally more stable.
Q3: What is the effect of temperature on the stability of this compound solutions?
A3: Increased temperature accelerates the rate of hydrolysis of this compound. Therefore, for optimal stability, it is recommended to prepare and store aqueous solutions of this compound at low temperatures (e.g., 2-8 °C) and for the shortest duration possible before use.
Q4: Are there other degradation pathways for this compound besides hydrolysis?
A4: Besides hydrolysis, the degradation product, 3-mercaptopropionic acid, is susceptible to oxidation. The thiol group (-SH) of 3-mercaptopropionic acid can be oxidized to form a disulfide, 3,3'-dithiodipropionic acid, particularly in the presence of oxygen or oxidizing agents.[1][2]
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly useful for separating and quantifying the parent compound and its degradation products.
Troubleshooting Guides
HPLC Analysis Issues
Q: I am observing peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?
A: Peak tailing for acidic compounds like this compound is often due to interactions with residual silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric acid or formic acid) will suppress the ionization of both the carboxylic acid group of the analyte and the silanol groups on the stationary phase, reducing peak tailing.
-
Solution 2: Use a Different Column. Consider using a column with end-capping or a more inert stationary phase designed for polar acidic compounds.
-
Solution 3: Check for Column Contamination. If the column has been used with basic compounds, it might be contaminated. Flush the column with a strong solvent wash sequence.
Q: My retention times for this compound are shifting between injections. What should I check?
A: Retention time shifts can be caused by several factors.[3]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed. Inconsistent mobile phase composition is a common cause of retention time drift.[3]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a sequence.
-
Temperature Fluctuations: Ensure the column oven temperature is stable, as temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure a consistent flow rate. Pressure fluctuations can indicate pump issues.[3]
Sample Preparation and Handling
Q: I suspect my this compound stock solution is degrading. How should I prepare and store it?
A: Due to its instability in aqueous solutions, proper handling is crucial.
-
Solvent Choice: For long-term storage, consider preparing stock solutions in an anhydrous organic solvent like acetonitrile or DMSO and storing them at -20°C or -80°C.
-
Aqueous Preparations: If you must use an aqueous buffer, prepare the solution fresh before each experiment. Use a slightly acidic buffer (e.g., pH 4-5) if your experimental conditions allow, and keep the solution on ice.
-
Degas Solvents: For sensitive experiments, using deoxygenated water or buffers can help minimize the oxidation of the 3-mercaptopropionic acid degradation product.
Quantitative Stability Data
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | ~3.6 hours | pH 7.5, 25°C | [4][5] |
| Hydrolysis Rate Constant (k) | 5.33 ± 2.8 x 10⁻⁵ s⁻¹ | pH 7.5, 25°C | [4][5] |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a general guideline for developing a stability-indicating HPLC method to monitor the degradation of this compound. Method optimization and validation are required for specific applications.
1. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
2. Solution Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile or a suitable organic solvent. Dilute to the desired concentration with the mobile phase.
-
Sample Solution for Stability Study: Prepare a solution of this compound in the aqueous buffer of interest (e.g., phosphate-buffered saline at different pH values).
3. Forced Degradation Study:
To ensure the method is stability-indicating, a forced degradation study should be performed.[6][7] This involves subjecting the this compound solution to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at 60°C.
-
Photolytic Degradation: Expose the solution to UV light.
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solutions.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. labcompare.com [labcompare.com]
- 4. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 3-(acetylthio)propionic acid conjugation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(acetylthio)propionic acid (sometime referred to by its N-hydroxysuccinimide ester, SATA) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind using this compound (SATA) for conjugation?
A1: SATA is a reagent used to introduce a protected sulfhydryl group onto a molecule, typically a protein or peptide, that contains primary amines (like the side chain of lysine residues).[1][2] The process involves two main steps[1]:
-
Amine Modification: The N-hydroxysuccinimide (NHS) ester of SATA reacts with a primary amine on the target molecule to form a stable amide bond. This introduces a thioester linkage with a protected sulfhydryl group.[1][2]
-
Deprotection: The acetyl group protecting the sulfhydryl is removed by treatment with hydroxylamine, exposing a reactive free thiol (-SH) group.[1][2] This newly introduced thiol can then be used for subsequent conjugation reactions, for example, with a maleimide-functionalized molecule.
Q2: My conjugation yield is consistently low. What are the potential causes and how can I improve it?
A2: Low conjugation yield can stem from several factors throughout the two-step process. Here are some common causes and solutions:
-
Inefficient Amine Modification:
-
Incorrect pH: The reaction of the NHS ester with primary amines is pH-dependent. The optimal pH range is typically 7-9.[1][3] Below this range, the reaction rate will be significantly slower.
-
Presence of Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the SATA reagent, thereby reducing the modification efficiency.[4][5][6] It is crucial to use amine-free buffers like phosphate-buffered saline (PBS) or HEPES.[7]
-
Hydrolysis of SATA: The NHS ester of SATA is susceptible to hydrolysis, especially at higher pH.[7] It is recommended to prepare the SATA solution immediately before use and not to store it as a stock solution.[7]
-
Insufficient Molar Excess of SATA: A molar excess of the SATA reagent is generally required to drive the reaction to completion.[1] The optimal ratio depends on the protein and the desired level of modification.[4][8]
-
-
Inefficient Deprotection:
-
Incomplete Deacetylation: The deprotection step with hydroxylamine requires specific conditions to be effective. Ensure the correct concentration of hydroxylamine and incubation time are used as per established protocols.[1][4]
-
Oxidation of Free Sulfhydryls: Once deprotected, the newly formed sulfhydryl groups are susceptible to oxidation, leading to the formation of disulfide bonds.[9] This can prevent their reaction with the intended conjugation partner. To minimize this, it is advisable to perform the deprotection and subsequent conjugation steps in a de-gassed buffer and to include a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[10] It is also recommended to use the deacetylated protein promptly.[1]
-
-
Inefficient Final Conjugation (e.g., to a maleimide):
-
Suboptimal pH for Thiol-Maleimide Reaction: The reaction between a thiol and a maleimide is also pH-dependent, with an optimal range of 6.5-7.5.[10][11] At pH values above 7.5, maleimides can react with amines, leading to a loss of selectivity.[10]
-
Maleimide Hydrolysis: Maleimides are prone to hydrolysis at pH values above 7.5, which renders them unreactive towards thiols.[10]
-
Retro-Michael Reaction: The thioether bond formed between a thiol and a maleimide can be reversible under certain conditions, a phenomenon known as the retro-Michael reaction.[10][12] This can lead to the dissociation of the conjugate.
-
Q3: I am observing unexpected side products in my reaction. What could they be and how can I minimize them?
A3: The formation of side products can compromise the purity and homogeneity of your final conjugate. Common side reactions include:
-
Reaction with other nucleophiles: At pH values above 7.5, maleimides can lose their thiol selectivity and react with other nucleophilic groups, most notably the primary amines of lysine residues.[10] To ensure selectivity for thiols, it is crucial to maintain the reaction pH within the 6.5-7.5 range.[10]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[10][13] This is more prominent at physiological or higher pH.[13]
-
Disulfide Bond Formation: As mentioned earlier, the free sulfhydryl groups generated after deprotection can oxidize to form disulfide bonds, leading to protein dimerization or oligomerization.[9] Using de-gassed buffers with EDTA and prompt use of the thiolated protein can minimize this.[1][10]
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions
| Parameter | Amine Modification (SATA) | Deprotection (Hydroxylamine) | Thiol-Maleimide Conjugation |
| pH | 7.0 - 9.0[1][3] | 7.2 - 7.5[1] | 6.5 - 7.5[10][11] |
| Temperature | Room Temperature (or 4°C with longer incubation)[5][6] | Room Temperature[1] | Room Temperature |
| Molar Excess of Reagent | 9:1 to 250:1 (SATA:Protein)[1][4] | ~1000-fold excess of Hydroxylamine[14] | 10-20 fold excess of Maleimide[10] |
| Incubation Time | 30 - 60 minutes (at RT)[5][6] | 2 hours[1] | Varies (can be rapid) |
| Recommended Buffer | Amine-free (e.g., PBS, HEPES)[7] | PBS with EDTA[1] | PBS with EDTA[10] |
Protocol 1: General Procedure for Protein Modification with SATA and Subsequent Conjugation
This protocol outlines the two-step process of introducing a sulfhydryl group onto a protein using SATA, followed by conjugation to a maleimide-activated molecule.
Materials:
-
Protein to be modified
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Deacetylation Solution (0.5 M Hydroxylamine, 25 mM EDTA in buffer, pH 7.2-7.5)[1]
-
Desalting columns
-
Maleimide-activated molecule
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.[1]
-
SATA Solution Preparation: Immediately before use, dissolve SATA in DMF or DMSO to a concentration of about 10 mg/mL.[5][6]
-
Amine Modification:
-
Removal of Excess SATA: Remove the unreacted SATA using a desalting column, exchanging the buffer to the amine-free buffer.[5][6] The SATA-modified protein can be stored at this stage.[1][2]
-
Deprotection:
-
Removal of Hydroxylamine: Immediately purify the sulfhydryl-modified protein from the deacetylation reagents using a desalting column, exchanging the buffer to an amine-free buffer containing 1-10 mM EDTA.[1][10]
-
Thiol-Maleimide Conjugation:
-
Immediately add the maleimide-activated molecule to the purified sulfhydryl-modified protein.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove unreacted components.
Visual Guides
Experimental Workflow
Caption: Workflow for SATA-based protein modification and conjugation.
Chemical Reaction Pathway
Caption: Chemical reactions in SATA conjugation.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cephamls.com [cephamls.com]
- 3. cyanagen.com [cyanagen.com]
- 4. interchim.fr [interchim.fr]
- 5. proteochem.com [proteochem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. store.sangon.com [store.sangon.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-(Acetylthio)propionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(acetylthio)propionic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark-colored oil. What is the best initial purification step?
A1: For crude, dark-colored oily products, vacuum distillation is often the most effective initial purification method to remove non-volatile impurities and unreacted starting materials.[1][2] This technique separates compounds based on their boiling points at reduced pressure, which helps to prevent thermal decomposition of the target molecule.
Q2: I'm performing a vacuum distillation, but the product seems to be decomposing at a high temperature. What can I do?
A2: If you observe decomposition, you should try to lower the distillation temperature by reducing the pressure (i.e., improving the vacuum). 3-(Acetylthio)-2-methylpropanoic acid, a similar compound, is distilled at 128.5°-131°C under a pressure of 2.6 mmHg.[1] Ensure your vacuum pump and system are free of leaks to achieve the lowest possible pressure.
Q3: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A3: "Oiling out" typically occurs when the solution is supersaturated or when the melting point of the solute is lower than the temperature of the solution. To address this:
-
Lower the temperature slowly: Allow the solution to cool to room temperature gradually, and then transfer it to an ice bath or refrigerator.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal can induce crystallization.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Re-dissolve and add more solvent: Your solution may be too concentrated. Add a small amount of solvent to the heated mixture to ensure everything is fully dissolved before attempting to cool it again.
Q4: What are the common impurities I should be aware of after synthesizing this compound?
A4: Common impurities can include unreacted starting materials such as thioacetic acid and an acrylic acid derivative, as well as byproducts from side reactions. Depending on the synthetic route, disulfide formation can also occur. Chromatographic methods like HPLC or GC are effective for identifying and quantifying these impurities.[3]
Q5: My purified this compound has a low melting point and appears as a solid. Is this normal?
A5: Yes, this compound is a solid at room temperature with a reported melting point range of 48-52 °C.[4] A broad melting point range or a value lower than this may indicate the presence of impurities.
Purification Methodologies & Data
The choice of purification method depends on the nature of the impurities and the desired final purity. Below is a comparison of common techniques.
| Parameter | Vacuum Distillation | Recrystallization | Column Chromatography |
| Principle | Separation based on differences in boiling points under reduced pressure. | Separation based on differences in solubility in a specific solvent at different temperatures. | Separation based on differential partitioning between a mobile phase and a stationary phase. |
| Best For | Removing non-volatile or high-boiling point impurities from a thermally stable liquid or low-melting solid. | Removing small amounts of impurities from a solid compound to achieve high purity. | Separating complex mixtures or compounds with similar polarities. |
| Typical Yield | Can be high, but losses can occur due to product remaining in the distillation flask or decomposition. | Variable, depends on the solubility of the compound. Some product is always lost in the mother liquor. | Generally lower than distillation or recrystallization due to product adsorption on the column. |
| Purity Achievable | Good for removing baseline impurities. | Can achieve very high purity, especially with multiple recrystallizations. | Can achieve very high purity, depending on the column and solvent system used. |
Experimental Protocols
Vacuum Distillation of Crude this compound
This protocol is adapted from the purification of a similar compound, 3-acetylthio-2-methylpropanoic acid.[1]
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point range for this compound under the achieved vacuum. For reference, 3-acetylthio-2-methylpropanoic acid boils at 128.5°-131°C at 2.6 mmHg.[1]
-
Completion: Stop the distillation when the temperature drops or when most of the material has been distilled, leaving a residue of non-volatile impurities.
Recrystallization of this compound
This is a general protocol that may need optimization for your specific sample.
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A solvent pair, such as methyl tert-butyl ether (MTBE)/heptanes, can also be effective.[5]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yields, you can further cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods for analyzing a similar chiral compound and can be adapted for achiral analysis by using a non-chiral column.[3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water with a small amount of acid (like trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is protonated. A gradient elution may be necessary to separate all components.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Usually ambient or slightly elevated (e.g., 25-30 °C).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of your purified compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the purification of crude this compound.
Logical Relationship of Purification Methods
Caption: Logical workflow for the purification of this compound.
References
Common side reactions in 3-(acetylthio)propionic acid synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 3-(acetylthio)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Michael addition of thioacetic acid to acrylic acid. This reaction is typically carried out by reacting the two starting materials, often with heating, to facilitate the conjugate addition of the thiol to the α,β-unsaturated carboxylic acid.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The main side reactions include:
-
Polymerization of acrylic acid: Acrylic acid can readily polymerize, especially at elevated temperatures, which reduces the yield of the desired product.
-
Disulfide formation: The thiol group of thioacetic acid or the product can be oxidized to form a disulfide byproduct.
-
Hydrolysis of the thioester: The acetylthio group in the product can be hydrolyzed to 3-mercaptopropionic acid and acetic acid, particularly in the presence of water and under acidic or basic conditions.
-
Retro-Michael reaction: The reverse reaction can occur, leading to the decomposition of the product back into thioacetic acid and acrylic acid.
Q3: How can I minimize the polymerization of acrylic acid?
A3: To prevent the polymerization of acrylic acid, it is highly recommended to use a polymerization inhibitor. Common inhibitors for acrylic acid include phenothiazine (PTZ) and hydroquinone monomethyl ether (MEHQ). These are typically added in small amounts to the reaction mixture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to reduce polymerization initiated by oxygen.
Q4: What conditions favor the formation of disulfide byproducts?
A4: Disulfide formation is an oxidative process. The presence of oxidizing agents or air (oxygen) can promote this side reaction. To avoid it, it is crucial to perform the synthesis under an inert atmosphere. Ensuring the purity of the starting materials and solvents to exclude any oxidizing contaminants is also important.
Q5: How can I prevent the hydrolysis of the this compound product?
A5: Hydrolysis of the thioester is catalyzed by both acid and base. Therefore, maintaining a neutral pH during the reaction and workup is critical. If an acidic or basic catalyst is used for the Michael addition, it should be neutralized as soon as the reaction is complete. Additionally, minimizing the amount of water in the reaction mixture and conducting the reaction at lower temperatures can help reduce the rate of hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Significant polymerization of acrylic acid. 3. Product loss during workup/purification. 4. Occurrence of retro-Michael reaction. | 1. Monitor the reaction progress using techniques like TLC or NMR to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. 2. Add a polymerization inhibitor (e.g., PTZ, MEHQ) to the reaction mixture. Ensure the reaction is carried out under an inert atmosphere. 3. Optimize the extraction and purification steps. Ensure the pH is controlled during aqueous workup to prevent the product from dissolving in the aqueous layer or hydrolyzing. 4. Use a slight excess of one of the reactants to shift the equilibrium towards the product. Lowering the reaction temperature can also disfavor the retro-Michael reaction. |
| Presence of a White, Insoluble Solid in the Reaction Mixture | Polymerization of acrylic acid. | Filter off the polymer. In future experiments, add a polymerization inhibitor and maintain an inert atmosphere. |
| Product is Contaminated with a Disulfide Impurity | Oxidation of the thiol starting material or product. | Perform the reaction and workup under a strict inert atmosphere (nitrogen or argon). Use degassed solvents. |
| Product Decomposes During Purification by Distillation | Thermal instability leading to retro-Michael reaction or other decomposition pathways. | Use vacuum distillation to lower the boiling point of the product and reduce thermal stress. Ensure the distillation apparatus is clean and free of any acidic or basic residues. |
| NMR Spectrum Shows Signals for 3-Mercaptopropionic Acid | Hydrolysis of the thioester group. | Ensure all reagents and solvents are dry. If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the pH immediately. Avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Michael Addition
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Thioacetic acid
-
Acrylic acid
-
Polymerization inhibitor (e.g., phenothiazine)
-
Inert gas (Nitrogen or Argon)
-
Anhydrous solvent (optional, e.g., toluene)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.
-
Charge the flask with acrylic acid and a small amount of a polymerization inhibitor (e.g., 0.1 mol%).
-
Flush the system with an inert gas for 10-15 minutes to remove air.
-
Slowly add a stoichiometric equivalent of thioacetic acid to the stirring acrylic acid. The reaction is often exothermic, so controlled addition and external cooling might be necessary for larger scale reactions.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by vacuum distillation.
Data Presentation
While direct comparative quantitative data for the synthesis of this compound is scarce in the provided search results, the following table summarizes yield information for analogous thio-Michael addition reactions, which can provide insights into expected outcomes.
Table 1: Yields of Structurally Related Thio-Michael Adducts under Various Conditions
| Thiol | Michael Acceptor | Catalyst/Conditions | Yield (%) | Reference |
| 3-Mercaptopropionic acid | Aryl iodides | Cu₂O, pyridine, reflux | 67-77% | [1] |
| Thioacetic acid | Methacrylic acid | Heat (steam bath), then room temp. | ~70% (calculated from given masses) | |
| 3-Mercaptopropionic acid | Alkyl halides | NaOH, ethanol, microwave | Good yields (not quantified) |
Note: The yields presented are for similar, but not identical, reactions and should be used as a general guide.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Michael addition of thioacetic acid to acrylic acid.
Diagram 2: Common Side Reactions
Caption: Overview of main and side reactions.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Enhancing Self-Assembled Monolayer (SAM) Formation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of high-quality Self-Assembled Monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during SAM formation in a question-and-answer format.
Issue 1: Incomplete or Disordered Monolayer
Q: My SAM appears incomplete or disordered, characterized by a low contact angle for hydrophobic monolayers or inconsistent surface coverage. What are the likely causes and how can I fix this?
A: An incomplete or disordered monolayer can stem from several factors, primarily related to substrate cleanliness, deposition conditions, and reagent quality.
Possible Causes & Solutions:
-
Contaminated Substrate: The presence of organic residues, dust particles, or other contaminants on the substrate surface is a primary inhibitor of high-quality SAM formation.[1]
-
Solution: Implement a rigorous substrate cleaning protocol. For gold substrates, common methods include rinsing with high-purity solvents (e.g., ethanol, acetone), UV/ozone treatment, or plasma cleaning. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is highly effective but must be handled with extreme caution.[2][3] For silicon-based substrates, RCA cleaning or oxygen plasma treatment is recommended.
-
-
Suboptimal Incubation Time: The self-assembly process involves an initial rapid adsorption followed by a slower organization phase where molecules arrange into a well-ordered structure.[2][4] Insufficient incubation time can result in a disordered monolayer.
-
Solution: While initial adsorption can occur within minutes, achieving a well-ordered monolayer often requires longer incubation times, typically ranging from 12 to 48 hours.[2] It is advisable to perform a time-course experiment to determine the optimal incubation duration for your specific system.
-
-
Incorrect Thiol/Silane Concentration: The concentration of the SAM-forming molecule in the solution significantly influences the packing density and ordering of the monolayer.[5]
-
Solution: A typical starting concentration for alkanethiol SAM formation is 1 mM.[5] However, the optimal concentration can vary depending on the specific molecule and solvent. Testing a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) can help identify the ideal condition for achieving a balance between surface coverage and molecular ordering.
-
-
Inappropriate Solvent: The choice of solvent affects the solubility of the SAM-forming molecules and their interactions during the assembly process. The solvent's polarity and dielectric constant are crucial factors.[6][7]
-
Solution: Ethanol is a widely used and effective solvent for many alkanethiols due to its ability to solvate a variety of thiols and its availability in high purity.[5] For silane-based SAMs, the water content in the solvent is critical for the hydrolysis of the silane headgroup, but excessive water can lead to aggregation.[6] Anhydrous solvents, such as toluene, are often used for silanization to control the hydrolysis process.[8]
-
-
Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process of the monolayer.
-
Solution: Maintain a stable temperature during the SAM formation process. Room temperature is generally suitable for the formation of many common SAMs.[2]
-
Issue 2: Multilayer Formation or Aggregates on the Surface
Q: I am observing multilayer formation or aggregates on my substrate instead of a uniform monolayer. What could be causing this and what are the corrective measures?
A: Multilayer formation is often a result of issues with the precursor solution or improper rinsing after deposition.
Possible Causes & Solutions:
-
Excessive Water in Silane Solutions: For silane SAMs, an excess of water in the solvent can lead to polymerization of the silane molecules in the solution, forming polysiloxane aggregates that deposit on the surface.[6]
-
Solution: Use anhydrous solvents for preparing silane solutions and control the humidity of the environment during deposition.
-
-
High Precursor Concentration: Very high concentrations of the SAM-forming molecule can sometimes lead to the physisorption of additional layers on top of the chemisorbed monolayer.
-
Solution: Optimize the concentration of the precursor in the solution, as discussed in the previous section.
-
-
Inadequate Rinsing: Failure to thoroughly rinse the substrate after incubation can leave behind physisorbed molecules and aggregates.
-
Solution: After removing the substrate from the deposition solution, rinse it thoroughly with a clean solvent (the same solvent used for deposition is often a good choice) to remove any non-covalently bound molecules. Sonication in a fresh solvent for a short period can also be effective.[1]
-
Frequently Asked Questions (FAQs)
Q1: How critical is the cleanliness of the environment for SAM formation?
A1: A clean environment is paramount for preparing high-quality SAMs.[1][3] Airborne contaminants, such as dust, aerosols, and volatile organic compounds (e.g., from silanes or PDMS used in the same lab), can readily adsorb onto the substrate and interfere with monolayer formation.[3] It is highly recommended to work in a cleanroom or at least a dedicated clean area with minimal air turbulence.
Q2: What is the typical shelf-life of a prepared SAM?
A2: The stability of a SAM over time can be influenced by the type of molecule, the substrate, and the storage conditions. Alkanethiol SAMs on gold can be susceptible to oxidation over time, especially when exposed to air.[3] For long-term storage, it is best to keep the SAM-coated substrates in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: Can I form a mixed SAM with two or more different molecules?
A3: Yes, it is possible to form mixed SAMs by co-depositing a mixture of two or more different thiol or silane molecules. The composition of the mixed SAM on the surface may not directly correspond to the ratio of the components in the solution due to differences in adsorption kinetics and intermolecular interactions.[9]
Q4: How can I characterize the quality of my SAM?
A4: Several surface-sensitive techniques can be used to characterize the quality of a SAM:
-
Contact Angle Goniometry: Measures the static or dynamic contact angle of a liquid (typically water) on the SAM surface. A high contact angle for a hydrophobic monolayer (e.g., CH3-terminated) and a low contact angle for a hydrophilic monolayer (e.g., COOH- or OH-terminated) are indicative of a well-formed SAM.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information of the surface, confirming the presence of the SAM and assessing its purity and coverage.[10][11]
-
Atomic Force Microscopy (AFM): Can be used to visualize the topography of the SAM surface, identify defects, and measure the monolayer thickness.[12][13]
-
Ellipsometry: A non-destructive optical technique to measure the thickness of the monolayer with high precision.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various experimental parameters on the quality of SAMs.
Table 1: Effect of Alkanethiol Concentration and Incubation Time on Water Contact Angle of CH3-terminated SAMs on Gold
| Concentration (mM) | Incubation Time (hours) | Advancing Water Contact Angle (°) | Reference |
| 1 | 0.5 | ~95 | [14] |
| 1 | 1 | ~105 | [14] |
| 1 | 5 | ~110 | [14] |
| 1 | 24 | >110 | [14] |
| 3 | 15 | ~112 | [6] |
| 5 | 15 | ~115 | [6] |
| 10 | 15 | ~115 | [6] |
Note: Contact angles can vary depending on the specific alkanethiol chain length and the cleanliness of the substrate.
Table 2: Influence of Solvent Dielectric Constant on the Quality of Organophosphonic Acid SAMs on Indium Tin Oxide (ITO)
| Solvent | Dielectric Constant (at 20°C) | SAM Quality | Reference |
| Toluene | 2.38 | High | [7][15] |
| Tetrahydrofuran (THF) | 7.58 | Moderate | [7][15] |
| Acetone | 20.7 | Low | [7][15] |
| Methanol | 32.7 | Low | [7][15] |
| Water | 80.1 | Poor | [7][15] |
Note: Lower dielectric constant solvents generally lead to higher density and more stable monolayers for this system, as they are less likely to disrupt SAM formation by coordinating with the surface.[7]
Experimental Protocols
Protocol 1: Preparation of Alkanethiol SAMs on Gold
-
Substrate Preparation:
-
Rinse the gold-coated substrate with high-purity ethanol and deionized water.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
For rigorous cleaning, immerse the substrate in a piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Rinse the substrate copiously with deionized water, followed by ethanol, and dry with an inert gas. The substrate should be used immediately.[2]
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.[2]
-
Immerse the freshly cleaned gold substrate in the thiol solution in a clean, sealed container. To minimize oxidation, the headspace above the solution can be purged with an inert gas.[3]
-
Allow the self-assembly to proceed for 12-48 hours at room temperature.[3]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
For a more rigorous cleaning, sonicate the substrate in fresh ethanol for 1-3 minutes.[1]
-
Dry the substrate under a stream of inert gas.
-
Protocol 2: Preparation of Silane SAMs on Silicon Oxide
-
Substrate Preparation:
-
Clean the silicon substrate by sonicating in acetone, followed by isopropanol, and then deionized water.
-
Activate the surface by treating it with an oxygen plasma or immersing it in a piranha solution to generate hydroxyl (-OH) groups.
-
Rinse thoroughly with deionized water and dry with an inert gas.
-
-
SAM Formation:
-
Prepare a solution of the organosilane (e.g., 1% v/v) in an anhydrous solvent such as toluene. The presence of a small, controlled amount of water is necessary to catalyze the reaction, but excess water should be avoided.[8]
-
Immerse the activated substrate in the silane solution for a specified time (this can range from minutes to hours depending on the silane).
-
-
Rinsing and Curing:
-
Remove the substrate and rinse with the anhydrous solvent (e.g., toluene) to remove unreacted silanes.
-
Cure the monolayer by baking the substrate at an elevated temperature (e.g., 120°C) for a short period to promote the formation of stable siloxane bonds.
-
Visualizations
Caption: Workflow for Alkanethiol SAM Formation.
Caption: Troubleshooting Logic for SAM Formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. if.tugraz.at [if.tugraz.at]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. louis.uah.edu [louis.uah.edu]
- 9. researchgate.net [researchgate.net]
- 10. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dielectric Constant [macro.lsu.edu]
Validation & Comparative
A Comparative Guide to 3-(Acetylthio)propionic Acid-Coated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nanomaterials, surface functionalization is a critical determinant of nanoparticle performance, influencing stability, biocompatibility, and interaction with biological systems. This guide provides a comprehensive comparison of nanoparticles coated with 3-(acetylthio)propionic acid and its close analogue, 3-mercaptopropionic acid (MPA), against other common alternatives such as polyethylene glycol (PEG)-thiol and alkanethiols. The data presented is synthesized from peer-reviewed literature to facilitate informed decisions in the selection of nanoparticle surface coatings for applications ranging from drug delivery to diagnostics.
Comparative Performance Data
The selection of a surface ligand significantly impacts the physicochemical properties of nanoparticles. The following tables summarize key quantitative data for gold nanoparticles (AuNPs) coated with MPA (as a proxy for this compound), PEG-thiol, and a generic alkanethiol.
Table 1: Physicochemical Properties of Functionalized Gold Nanoparticles
| Parameter | 3-Mercaptopropionic Acid (MPA) Coated AuNPs | PEG-Thiol Coated AuNPs | Alkanethiol Coated AuNPs |
| Hydrodynamic Diameter (nm) | ~31 nm[1][2] | ~50 nm (for 5kDa PEG)[1][2] | Varies with chain length |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 | < 0.3 |
| Zeta Potential (mV) | Approx. -30 to -50 mV | Approx. -5 to -20 mV | Near-neutral or slightly negative |
| Surface Coverage | High | Lower than MPA[1][2] | High, forms dense monolayers |
Note: Data for MPA-coated AuNPs is used as a proxy for this compound-coated nanoparticles due to the close structural similarity and the availability of direct comparative data.
Table 2: Stability and Biocompatibility Profile
| Feature | 3-Mercaptopropionic Acid (MPA) Coated AuNPs | PEG-Thiol Coated AuNPs | Alkanethiol Coated AuNPs |
| Colloidal Stability in High Salt | Moderate | High[3] | Low (can aggregate) |
| Protein Adsorption | Moderate | Very Low ("stealth" properties)[4] | High (hydrophobic interactions) |
| Biocompatibility | Generally good | Excellent, FDA approved | Can induce cytotoxicity depending on chain length and concentration |
| Cellular Uptake | Can be enhanced by carboxyl group interactions | Reduced, leading to longer circulation[5] | Can be high due to hydrophobic interactions |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of coated nanoparticles and their subsequent characterization.
Protocol 1: Synthesis of this compound-Coated Gold Nanoparticles via Ligand Exchange
This protocol describes a typical ligand exchange method to replace citrate ligands on pre-synthesized gold nanoparticles with this compound.
-
Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs):
-
A standard citrate reduction method (e.g., Turkevich method) is used to synthesize AuNPs of the desired core size (e.g., 20 nm).
-
-
Preparation of Ligand Solution:
-
Prepare a 10 mM solution of this compound in ethanol.
-
-
Ligand Exchange Reaction:
-
To 10 mL of the aqueous citrate-capped AuNP solution, add 1 mL of the this compound solution.
-
The mixture is gently stirred at room temperature for 24 hours to allow for the exchange of citrate ligands with the thiol-containing ligand.
-
-
Purification:
-
The solution is centrifuged at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes).
-
The supernatant is discarded, and the nanoparticle pellet is resuspended in deionized water. This washing step is repeated three times to remove excess unbound ligands.
-
The final pellet is resuspended in the desired buffer or solvent for characterization.
-
Protocol 2: Characterization of Coated Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.
-
Procedure:
-
Dilute the purified nanoparticle suspension in deionized water or a buffer of known ionic strength and pH.
-
Transfer the sample to a disposable cuvette.
-
Measure the hydrodynamic size and PDI using a DLS instrument.
-
For zeta potential, transfer the sample to a specialized zeta cell and measure the electrophoretic mobility. The instrument software calculates the zeta potential using the Helmholtz-Smoluchowski equation.
-
2. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and determine the core size of the nanoparticles.
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
-
Analyze the images to determine the average core diameter and size distribution.
-
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of the this compound coating on the nanoparticle surface.
-
Procedure:
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder.
-
Mix a small amount of the powder with potassium bromide (KBr) and press it into a pellet.
-
Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Acquire the infrared spectrum and identify the characteristic vibrational bands of the acetyl and carboxylic acid groups of the ligand.
-
Visualizing Experimental and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Verifying 3-(acetylthio)propionic Acid Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. 3-(acetylthio)propionic acid is a valuable heterobifunctional linker, featuring a protected thiol group and a reactive carboxylic acid. The verification of its covalent linkage to a target molecule, such as a protein or peptide, is essential to ensure the efficacy and reliability of the final conjugate. This guide provides an objective comparison of key analytical techniques used for this purpose, complete with experimental data and detailed protocols.
The conjugation process typically follows one of two pathways. The acetyl group can be removed to expose a reactive thiol (sulfhydryl) group, which then forms a stable thioether bond with maleimide-functionalized molecules. Alternatively, the carboxylic acid group can be activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on the target biomolecule, forming a stable amide bond. Confirming the successful formation of these bonds is a crucial analytical challenge.
Comparative Overview of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the experiment, including the nature of the molecules involved, the need for quantitative versus qualitative data, and the available instrumentation. The most common and effective methods include mass spectrometry, UV-Vis spectroscopy (primarily through Ellman's Assay), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Sensitivity | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the conjugate, providing direct evidence of successful linkage. Can identify conjugation sites (MS/MS). | High | Medium | Provides unambiguous confirmation of covalent modification and stoichiometry. | Can be destructive to the sample; complex spectra for heterogeneous conjugates. |
| UV-Vis Spectroscopy (Ellman's Assay) | Colorimetric assay that quantifies free thiol groups.[1] | Indirectly confirms conjugation by measuring the disappearance of free thiols.[2] | Moderate | High | Rapid, simple, and cost-effective for quantifying thiol-specific conjugation efficiency.[1] | Indirect measurement; interference from other absorbing molecules is possible.[2] Not applicable for carboxyl-amine conjugation. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on physicochemical properties (e.g., hydrophobicity, size). | Resolves the conjugate from unreacted starting materials, indicating reaction completion and purity. | High | High | Excellent for assessing purity, quantifying reaction yield, and purifying the final product.[3] | Does not provide direct structural information on its own; requires reference standards for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the formation of the specific covalent bond by observing changes in chemical shifts.[4] | Low | Low | The most powerful tool for unambiguous structural elucidation of the linkage.[4] | Requires high sample concentrations and purity; generally unsuitable for large biomolecules like proteins due to spectral complexity.[5] |
Detailed Methodologies and Data Interpretation
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming conjugation, as it directly measures the increase in molecular weight of the target molecule after the addition of the this compound linker.
Experimental Protocol: LC-MS Analysis of a Protein Conjugate
-
Sample Preparation : Prepare solutions of the unconjugated protein, the 3-mercaptopropionic acid linker (after deprotection), and the purified conjugate at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., ammonium bicarbonate).
-
Chromatography : Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C8 for proteins) connected to the mass spectrometer. Elute with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Mass Spectrometry : Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weights of the protein and the conjugate.
-
Data Analysis : Deconvolute the resulting spectra to determine the exact molecular weights. The difference in mass between the conjugated and unconjugated protein should correspond to the mass of the added linker.
Data Presentation
Table 2: Expected Mass Shift in MS Analysis
| Analyte | Example Molecular Weight (Da) | Expected Mass Shift (Da) |
| Unconjugated Protein | 50,000 | - |
| 3-mercaptopropionic acid linker | 105.14* | - |
| Conjugated Protein (1:1) | 50,105.14 | +105.14 |
*Note: Mass of the deprotected form (3-mercaptopropionic acid) after loss of a hydrogen atom during thioether bond formation.
UV-Vis Spectroscopy: Ellman's Assay
Ellman's assay is a rapid and widely used colorimetric method to quantify the number of free thiol groups in a sample.[6] It is ideal for verifying thiol-specific conjugation (e.g., thiol-maleimide coupling) by measuring the reduction in free thiols after the reaction. The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with a free sulfhydryl group to produce a yellow-colored anion, TNB²⁻, which has a strong absorbance at 412 nm.[1][7]
Caption: Reaction scheme for Ellman's Assay.
Experimental Protocol: Quantifying Free Thiols
-
Prepare Standards : Create a standard curve using a known concentration of a thiol-containing compound like L-cysteine (e.g., 0 to 1.5 mM).[8]
-
Prepare Reagents :
-
Assay Procedure :
-
Add 50 µL of the Ellman's Reagent Solution to 2.5 mL of Reaction Buffer in a cuvette.
-
Add 250 µL of the protein sample (both before and after conjugation) to the cuvette and mix. Prepare a blank using 250 µL of buffer instead of the sample.
-
Incubate for 15 minutes at room temperature.[8]
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation : Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. Conjugation efficiency can be calculated from the decrease in thiol concentration. The concentration can also be calculated directly using Beer's Law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[6][7]
Data Presentation
Table 3: Sample Data for Ellman's Assay
| Sample | Absorbance at 412 nm | Calculated Thiol Concentration (mM) | Conjugation Efficiency |
| Unconjugated Protein | 0.708 | 0.500 | - |
| Conjugated Protein | 0.085 | 0.060 | 88% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating the conjugate from the starting materials and any side products. A shift in retention time is a strong indicator of a successful chemical modification.
Experimental Protocol: Reverse-Phase HPLC
-
Mobile Phase :
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Column : C18 column (for small molecules or peptides) or C4/C8 column (for larger proteins).
-
Analysis : Inject the reaction mixture at different time points. Elute with a linear gradient from 5% to 95% Solvent B over 30 minutes. Monitor the elution profile using a UV detector at 220 nm or 280 nm.
-
Interpretation : Successful conjugation is indicated by the appearance of a new peak with a different retention time from the starting materials and the simultaneous decrease in the intensity of the reactant peaks. The new peak typically has a longer retention time due to the increased hydrophobicity of the conjugate.
Data Presentation
Table 4: Typical Retention Times in RP-HPLC
| Compound | Typical Retention Time (min) |
| 3-mercaptopropionic acid | 3.5 |
| Unconjugated Peptide | 12.2 |
| Conjugated Peptide | 15.8 |
Integrated Verification Workflow
A robust verification strategy often employs multiple techniques to provide orthogonal confirmation of the conjugation's success and the final product's purity.
Caption: Integrated workflow for conjugation and verification.
By combining the separating power of HPLC with the definitive mass confirmation of MS and the quantitative efficiency data from Ellman's assay, researchers can be highly confident in the identity, purity, and quality of their this compound conjugates.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. broadpharm.com [broadpharm.com]
Performance Evaluation of 3-(acetylthio)propionic Acid as a Crosslinker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical step in the development of bioconjugates, influencing the stability, efficacy, and overall performance of therapeutic and diagnostic molecules. This guide provides a comprehensive performance evaluation of 3-(acetylthio)propionic acid, a thiolating reagent that, upon deacetylation, enables the formation of stable thioether bonds. Its performance is objectively compared with other commonly used crosslinkers, supported by experimental data to inform the selection of the most suitable conjugation strategy.
Overview of Crosslinking Chemistries
Crosslinkers are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins or other biomolecules. The choice of crosslinker dictates the nature and stability of the resulting linkage. This guide focuses on the comparison of this compound, which generates a thiol group for subsequent reaction, with two other widely used classes of crosslinkers: those forming disulfide bonds and those based on maleimide chemistry.
-
This compound (and its activated N-hydroxysuccinimide ester, SATP): This reagent introduces a protected thiol group onto a primary amine (e.g., lysine residue). After deacetylation with hydroxylamine, the newly formed free thiol can react with a thiol-reactive group, such as a maleimide, to form a stable thioether bond.
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This heterobifunctional crosslinker reacts with primary amines and introduces a pyridyldithiol group, which can then react with a free thiol to form a reducible disulfide bond.
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): This is a non-cleavable heterobifunctional crosslinker that contains an NHS ester to react with amines and a maleimide group that reacts with thiols to form a stable thioether bond.
Quantitative Performance Comparison
The selection of a crosslinker should be driven by key performance metrics, including the stability of the resulting bond, reaction efficiency, and specificity. The following tables summarize available quantitative data for the linkages formed by these crosslinkers.
Table 1: Stability of Covalent Linkages in Circulation
| Linkage Type | Formation Chemistry | Stability in Human Plasma (~pH 7.4, 37°C) | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Thioether | Maleimide + Thiol (from deprotected 3-acetylthio-propionic acid) | High stability; half-life can be over 2 years for stabilized maleimides.[1] | Non-cleavable under physiological reducing conditions.[1] | High stability, good specificity for thiols.[1] | Potential for off-target reactions if maleimide is not fully reacted. |
| Disulfide | Pyridyldithiol + Thiol (e.g., from SPDP) | Variable; susceptible to reduction by endogenous thiols like glutathione.[2] | Reducible by reducing agents (e.g., DTT, TCEP, glutathione).[2] | Cleavable, allowing for controlled release of cargo. | Potential for premature cleavage and instability in circulation.[2] |
| Thioether | Maleimide + Thiol (from SMCC) | Generally stable, but the initial succinimide ring can be susceptible to retro-Michael reaction.[1] | Non-cleavable under physiological reducing conditions.[1] | High reactivity and specificity for thiols. | Potential for instability due to reversibility of the initial adduct.[1] |
Table 2: Reaction Kinetics of Thiol-Reactive Groups
| Reactive Group | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal Reaction pH | Key Considerations |
| Maleimide | ~10² - 10⁴ | 6.5 - 7.5 | Highly reactive and specific for thiols within this pH range. |
| Pyridyldithiol | 0.1 - 10 | 7.0 - 8.0 | Reaction rate is for thiol-disulfide exchange. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful evaluation and application of crosslinkers.
General Protocol for Protein Thiolation using N-Succinimidyl S-acetylthiopropionate (SATP)
This protocol describes the introduction of protected sulfhydryl groups onto a protein.
-
Protein Preparation: Dissolve the protein in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
SATP Solution Preparation: Immediately before use, dissolve SATP in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of the SATP solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted SATP using a desalting column or dialysis against the reaction buffer.
-
Deprotection of Thiol Groups: Prepare a 0.5 M hydroxylamine solution in the reaction buffer. Add the hydroxylamine solution to the thiolated protein to a final concentration of 50 mM. Incubate for 2 hours at room temperature to deacetylate the sulfhydryl groups.
-
Purification: Immediately purify the thiolated protein using a desalting column or dialysis against a suitable buffer (e.g., PBS with EDTA) to remove hydroxylamine and other byproducts.
Protocol for Crosslinking Efficiency Analysis using SDS-PAGE
This protocol allows for the qualitative and semi-quantitative assessment of crosslinking efficiency.
-
Sample Preparation: Prepare reaction mixtures containing the protein(s) and the crosslinker at various molar ratios. Include a negative control with no crosslinker.
-
Crosslinking Reaction: Incubate the samples under the desired reaction conditions (e.g., 30 minutes at room temperature).
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
SDS-PAGE Sample Preparation: Mix the quenched samples with an equal volume of 2X non-reducing SDS-PAGE sample buffer. For disulfide-linked conjugates, a reducing sample buffer containing DTT or β-mercaptoethanol should also be run on a separate lane to demonstrate cleavability.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. Crosslinked products will appear as higher molecular weight bands compared to the unmodified protein. The intensity of these bands can be quantified using densitometry to estimate the crosslinking efficiency.[3]
Biocompatibility and Cytotoxicity
For applications in drug delivery and therapeutics, the biocompatibility of the crosslinker and its degradation products is of paramount importance. While specific data on the cytotoxicity of this compound itself is limited, the resulting thioether bond is generally considered highly stable and biocompatible. In contrast, some chemical crosslinkers, such as glutaraldehyde, have been shown to induce cytotoxicity.[4] When designing bioconjugates, it is crucial to consider the potential for leachable components from the crosslinked material, which could negatively impact cell viability.[5] In vitro cytotoxicity assays, such as MTT or XTT assays, using relevant cell lines are recommended to evaluate the biocompatibility of the final conjugate.[5][6]
Visualizing the Crosslinking Workflow and Logic
Diagrams are essential for illustrating complex experimental workflows and logical relationships.
Caption: Workflow for creating a stable thioether conjugate using this compound.
Caption: Decision tree for selecting a suitable crosslinker based on application requirements.
Conclusion
This compound provides a reliable method for introducing thiol groups onto biomolecules, enabling the formation of highly stable thioether bonds when reacted with a maleimide-functionalized partner. This approach offers superior stability compared to disulfide linkages formed by reagents like SPDP, making it an excellent choice for applications requiring long-term stability in a biological environment. While direct, head-to-head quantitative comparisons of crosslinking efficiency with other reagents under identical conditions are not extensively documented in a single study, the well-established chemistry and the stability of the resulting thioether bond make this compound a valuable tool for researchers, scientists, and drug development professionals. The choice of crosslinker should ultimately be guided by the specific requirements of the application, balancing the need for stability with other factors such as the desire for a cleavable linkage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Role of crosslinkers in advancing chitosan-based biocomposite scaffolds for bone tissue engineering: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vitro cytotoxicity of cross-linked biomaterials [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Thiolation: Validating S-acetylthiopropionic acid (SATA) Against Leading Alternatives
For researchers, scientists, and drug development professionals, the introduction of thiol groups into proteins is a critical step for various applications, including protein-protein conjugation, immobilization, and the development of antibody-drug conjugates. S-acetylthiopropionic acid (SATA) is a widely used reagent for this purpose. This guide provides an objective comparison of SATA with other common thiolation reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
This guide will delve into the performance of SATA and compare it with prominent alternatives such as Traut's Reagent (2-iminothiolane), N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), N-Ethylmaleimide (NEM), and Iodoacetamide (IAM). We will examine their reaction mechanisms, efficiency, specificity, and provide detailed experimental protocols for their use and the subsequent quantification of introduced sulfhydryl groups.
Mechanism of Action: An Overview
Protein thiolation reagents primarily target primary amines, such as the side chain of lysine residues and the N-terminus of the protein. The key difference between the reagents lies in their chemistry and whether the introduced sulfhydryl group is immediately available or protected.
-
S-acetylthiopropionic acid (SATA): This reagent introduces a protected sulfhydryl group. The N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines to form a stable amide bond. The thiol group is protected by an acetyl group, which can be later removed by hydroxylamine to expose the reactive sulfhydryl group. This two-step process allows for the storage of the modified protein without the risk of disulfide bond formation.[1]
-
Traut's Reagent (2-iminothiolane): This reagent directly introduces a free sulfhydryl group in a single step. It reacts with primary amines to open its cyclic structure, resulting in the addition of a sulfhydryl group while maintaining the positive charge of the original amine.[2][3][4]
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): SPDP is a heterobifunctional crosslinker that introduces a pyridyl disulfide group. This group can then react with a free thiol on another molecule to form a disulfide bond. The introduced thiol can also be liberated by reduction with an agent like dithiothreitol (DTT).[5][6]
-
N-Ethylmaleimide (NEM) and Iodoacetamide (IAM): These are not thiolation reagents but rather thiol-reactive alkylating agents. They are used to block existing free sulfhydryl groups and are often used in control experiments or to prevent unwanted side reactions.[7][8][9][10][11][12] They react specifically with the thiol group of cysteine residues.
Quantitative Comparison of Thiolation Reagents
The efficiency of protein thiolation can be influenced by several factors, including the reagent used, the molar ratio of the reagent to the protein, the protein itself, and the reaction conditions. The following tables summarize available quantitative data on the performance of SATA and Traut's Reagent.
Table 1: Effect of Varying Molar Ratios of SATA on Sulfhydryl Incorporation onto Bovine Serum Albumin (BSA)
| Molar Ratio of SATA to BSA | Moles of Sulfhydryl per Mole of BSA |
| 10:1 | 1 - 5 |
| Data from Thermo Scientific Sulfhydryl Addition Kit Manual. |
Table 2: Comparison of Thiolation Efficiency between SATA and Traut's Reagent
| Reagent | Target Protein | Molar Excess | Sulfhydryl Groups per Protein | Reference |
| Traut's Reagent | IgG | 10-fold | 3 - 7 | [13] |
| SATA | CCLP3 | Not specified | Lower efficiency than Traut's Reagent | [2][3] |
| Traut's Reagent | CCLP3 | Not specified | Higher efficiency than SATA | [2][3] |
Note: The data presented is compiled from different sources and experimental conditions may vary. A direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for protein thiolation using SATA and Traut's Reagent, as well as the quantification of introduced sulfhydryl groups using Ellman's Assay, are provided below.
Protocol 1: Protein Thiolation using SATA
This protocol is a two-step process involving the initial modification with SATA and subsequent deprotection to generate a free sulfhydryl group.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
SATA solution (dissolved in DMSO or DMF)
-
Hydroxylamine solution (0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.2)
-
Desalting column
Procedure:
-
SATA Reaction:
-
Add a 10- to 20-fold molar excess of the SATA solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SATA:
-
Remove unreacted SATA using a desalting column equilibrated with PBS.
-
-
Deprotection:
-
Add the hydroxylamine solution to the SATA-modified protein.
-
Incubate for 2 hours at room temperature.
-
-
Removal of Hydroxylamine:
-
Remove excess hydroxylamine and by-products using a desalting column equilibrated with a suitable buffer.
-
-
Quantification:
-
Determine the concentration of introduced sulfhydryl groups using the Ellman's Assay (Protocol 3).
-
Protocol 2: Protein Thiolation using Traut's Reagent
This protocol describes the direct introduction of sulfhydryl groups in a single step.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Traut's Reagent solution (dissolved in water or buffer)
-
Desalting column
Procedure:
-
Thiolation Reaction:
-
Add a 10- to 20-fold molar excess of the Traut's Reagent solution to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted Traut's Reagent using a desalting column equilibrated with a suitable buffer.
-
-
Quantification:
-
Determine the concentration of introduced sulfhydryl groups using the Ellman's Assay (Protocol 3).
-
Protocol 3: Quantification of Sulfhydryl Groups using Ellman's Assay
Ellman's Reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
Ellman's Reagent solution (4 mg/mL in 0.1 M sodium phosphate, pH 8.0)
-
Reaction buffer (0.1 M sodium phosphate, pH 8.0)
-
Thiolated protein sample
-
Cysteine or other sulfhydryl standard for calibration curve
Procedure:
-
Prepare Standards: Prepare a series of known concentrations of a sulfhydryl standard (e.g., cysteine) in the reaction buffer.
-
Sample Preparation: Dilute the thiolated protein sample in the reaction buffer.
-
Reaction:
-
To 50 µL of each standard and sample, add 2.5 mL of reaction buffer.
-
Add 50 µL of Ellman's Reagent solution.
-
Mix and incubate for 15 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of sulfhydryl groups in the protein sample from the standard curve.
-
Visualizing the Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflows for protein thiolation using SATA and Traut's Reagent.
Caption: Simplified chemical reactions of SATA and Traut's Reagent with a primary amine on a protein.
Conclusion: Selecting the Right Reagent
The choice between SATA and its alternatives depends on the specific requirements of the application.
-
SATA is an excellent choice when a protected sulfhydryl group is needed, allowing for storage of the modified protein or for subsequent reactions where a free thiol might interfere. The two-step process, however, is more time-consuming.
-
Traut's Reagent offers a more direct and often more efficient method for introducing free sulfhydryl groups.[2][3][14] Its ability to maintain the charge of the modified amine can be advantageous in preserving protein structure and function.
-
SPDP is ideal for creating reversible protein-protein conjugates through disulfide bonds and allows for the release of a conjugated molecule under reducing conditions.
Ultimately, the optimal choice of thiolation reagent requires careful consideration of the desired outcome, the nature of the protein, and the downstream applications. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision to achieve successful and reproducible protein thiolation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. N-Terminal Modification of Proteins with Subtiligase Specificity Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 8. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 3-(acetylthio)propionic Acid in Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
The stability of nanoparticles is a critical factor influencing their efficacy and safety in biomedical applications. 3-(acetylthio)propionic acid has been a common choice for stabilizing nanoparticles, particularly gold nanoparticles, through the formation of a self-assembled monolayer. However, a range of alternative ligands offers distinct advantages in terms of stability, biocompatibility, and functionality. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable stabilizing agent for your research and development needs.
Performance Comparison of Stabilizing Agents
The choice of a stabilizing agent significantly impacts the physicochemical properties and, consequently, the in vivo behavior of nanoparticles. The following table summarizes key performance indicators for nanoparticles stabilized with this compound and its alternatives. The data presented is a collation from various studies to provide a comparative overview.
| Stabilizing Agent | Nanoparticle Core | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Advantages |
| This compound | Gold | ~15 - 30 | < 0.3 | -30 to -50 | Forms a stable monolayer, provides carboxyl functional groups for further conjugation. |
| Mercaptopropionic acid (MPA) | Gold, CdS | ~10 - 40[1] | < 0.3 | -35 to -55 | Similar to this compound, readily forms a stable coating.[2] |
| Cysteamine | Gold, Silver | ~20 - 50[3] | < 0.25 | +30 to +50[4] | Provides a positively charged surface, useful for interacting with negatively charged molecules like DNA.[5] |
| Dihydrolipoic acid (DHLA) | Gold, Quantum Dots | ~5 - 20[6] | < 0.2 | -30 to -50 | Forms a robust bidentate linkage to the nanoparticle surface, leading to enhanced stability.[7][8] |
| Glutathione (GSH) | Gold, Silver, CdS | ~10 - 60[9] | < 0.4 | -20 to -40 | A natural tripeptide, offering good biocompatibility and antioxidant properties.[10] |
| Thiol-PEG | Gold, Iron Oxide | ~20 - 100 | < 0.2 | -5 to -20 | Provides a "stealth" layer that reduces protein adsorption and prolongs circulation time in vivo.[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and stabilization of nanoparticles. Below are representative protocols for key stabilization techniques.
Protocol 1: Synthesis of Gold Nanoparticles Stabilized with this compound
This protocol describes a typical procedure for the synthesis of gold nanoparticles with a this compound coating.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve HAuCl₄·3H₂O in deionized water to a final concentration of 0.25 mM.
-
In a separate flask, dissolve a 3-fold molar excess of this compound in methanol.
-
Mix the two solutions under vigorous stirring.
-
Prepare a fresh, ice-cold solution of NaBH₄ (100 mM) in deionized water.
-
Add the NaBH₄ solution dropwise to the gold/thiol mixture while stirring vigorously. An immediate color change to deep red indicates the formation of gold nanoparticles.
-
Continue stirring for at least 2 hours to ensure complete reaction and stabilization.
-
Purify the nanoparticles by centrifugation and resuspension in deionized water to remove excess reagents.
Protocol 2: Stabilization of Nanoparticles with Cysteamine Hydrochloride
This protocol outlines the stabilization of pre-synthesized silver nanoparticles using cysteamine.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Cysteamine hydrochloride
-
Deionized water
Procedure:
-
Synthesize silver nanoparticles by reducing AgNO₃ with NaBH₄ in deionized water. The formation of a yellow colloid indicates nanoparticle formation.
-
Prepare a 2 mM aqueous solution of cysteamine hydrochloride and deoxygenate by bubbling with nitrogen.
-
Add the deoxygenated cysteamine solution to the silver nanoparticle suspension.
-
Stir the mixture under anaerobic conditions for at least 1 hour to allow for ligand exchange and stabilization.[4]
-
Purify the cysteamine-stabilized nanoparticles via ultrafiltration to remove unreacted components.[4]
Protocol 3: Dihydrolipoic Acid (DHLA) Functionalization of Quantum Dots
This protocol describes the surface modification of quantum dots with DHLA for enhanced stability and biocompatibility.
Materials:
-
Trioctylphosphine oxide (TOPO)-capped quantum dots (e.g., CdSe/ZnS)
-
Dihydrolipoic acid (DHLA)
-
Polyethylene glycol (PEG)-appended DHLA (optional, for increased hydrophilicity)
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., borate buffer, pH 8.5)
Procedure:
-
Dissolve the TOPO-capped quantum dots in an organic solvent.
-
Prepare a solution of DHLA (and DHLA-PEG, if used) in the same organic solvent.
-
Mix the quantum dot and DHLA solutions and allow them to react, facilitating the exchange of the native TOPO ligands with DHLA.
-
After the ligand exchange, transfer the DHLA-functionalized quantum dots to an aqueous buffer. The carboxylic acid group of DHLA imparts water solubility.
-
Purify the aqueous solution of quantum dots to remove residual organic solvent and excess ligands.
Protocol 4: Glutathione-Mediated Synthesis and Stabilization of Nanoparticles
This protocol details a green synthesis approach for silver nanoparticles using glutathione as both a reducing and capping agent.[10]
Materials:
-
Silver nitrate (AgNO₃)
-
Glutathione (GSH)
-
Deionized water
Procedure:
-
Prepare a 1.5 wt% solution of glutathione in deionized water.
-
Prepare a 0.1 M solution of silver nitrate in deionized water.
-
Add the glutathione solution to the silver nitrate solution under constant stirring at 60°C.[10]
-
Continue stirring for the desired reaction time (e.g., up to 72 hours) to allow for the formation and stabilization of silver nanoparticles.[10] The solution will change color as the nanoparticles form.
-
The resulting glutathione-stabilized silver nanoparticles can be purified by centrifugation.
Protocol 5: Surface Modification of Nanoparticles with Thiol-PEG
This protocol describes the functionalization of gold nanoparticles with a thiol-terminated polyethylene glycol (Thiol-PEG).
Materials:
-
Citrate-stabilized gold nanoparticles
-
mPEG-Thiol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of mPEG-Thiol in deionized water or ethanol.
-
Add the mPEG-Thiol solution to the citrate-stabilized gold nanoparticle solution in a significant molar excess.
-
Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.
-
Purify the PEGylated gold nanoparticles by centrifugation to remove excess mPEG-Thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a suitable buffer, such as PBS.
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of the processes involved in nanoparticle stabilization and their subsequent biological interactions, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for the synthesis, stabilization, and characterization of nanoparticles.
Caption: EGFR signaling pathway and the inhibitory action of a targeted nanoparticle.[13][14][15]
Conclusion
The selection of a stabilizing agent for nanoparticles is a critical decision that influences the ultimate success of a nanomedicine formulation. While this compound provides a reliable method for nanoparticle stabilization, alternatives such as mercaptopropionic acid, cysteamine, dihydrolipoic acid, glutathione, and thiol-PEG offer a diverse range of surface functionalities and improved performance characteristics. This guide provides a comparative framework and detailed protocols to assist researchers in making an informed choice based on the specific requirements of their application, whether it be enhancing biocompatibility, tuning surface charge, or prolonging circulation time. Careful consideration of these factors will undoubtedly contribute to the development of more effective and safer nanoparticle-based therapeutics and diagnostics.
References
- 1. Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cysteamine-Gold Coated Carboxylated Fluorescent Nanoparticle Mediated Point-of-Care Dual-Modality Detection of the H5N1 Pathogenic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Photon Time-Gated In Vivo Imaging of Dihydrolipoic-Acid-Decorated Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of Glutathione-capped CdS Quantum Dots as a Fluorescence Sensor for Rapid Detection and Quantification of Paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benthamscience.com [benthamscience.com]
A Comparative Analysis of 3-(acetylthio)propionic acid and Other Thiolating Agents for Bioconjugation
For researchers, scientists, and drug development professionals, the introduction of thiol groups into biomolecules is a critical step for a wide range of applications, from the development of antibody-drug conjugates (ADCs) to the immobilization of proteins on surfaces. The choice of thiolating agent can significantly impact the efficiency, stability, and overall success of the conjugation strategy. This guide provides an objective comparison of 3-(acetylthio)propionic acid with other commonly used thiolating agents, supported by experimental data and detailed methodologies.
Introduction to Thiolating Agents
Thiolating agents are reagents that introduce a sulfhydryl (-SH) group into a target molecule, typically a protein, peptide, or other biomolecule. This is often achieved by reacting the agent with a primary amine, such as the side chain of a lysine residue. The newly introduced thiol group can then serve as a handle for subsequent conjugation with a thiol-reactive payload, such as a drug, fluorophore, or linker.
This guide focuses on the efficacy of this compound and compares it with three other widely used amine-reactive thiolating agents:
-
N-succinimidyl S-acetylthioacetate (SATA): A close analog of this compound that contains an N-hydroxysuccinimide (NHS) ester for direct reaction with primary amines.
-
2-Iminothiolane (Traut's Reagent): A cyclic thioimidate that reacts with primary amines to introduce a sulfhydryl group while maintaining the positive charge of the original amine.
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A heterobifunctional crosslinker that introduces a protected thiol in the form of a pyridyl disulfide, which can be subsequently cleaved to reveal the free thiol.
Comparison of Thiolating Agent Performance
The choice of a thiolating agent depends on several factors, including the desired reaction efficiency, the stability of the resulting linkage, and the specific requirements of the downstream application. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Thiolating Agent | Reactive Group | Target Functional Group | Linkage Formed | Deprotection Required | Key Features |
| This compound | Carboxylic acid | Primary amines (after activation) | Amide | Yes (Hydroxylamine) | Requires pre-activation of the carboxyl group; protected thiol allows for storage of the modified molecule. |
| SATA | NHS ester | Primary amines | Amide | Yes (Hydroxylamine) | Directly reactive with amines; protected thiol allows for storage.[1][2] |
| 2-Iminothiolane (Traut's Reagent) | Cyclic thioimidate | Primary amines | Amidine | No | Direct introduction of a free thiol; maintains the positive charge of the amine.[3] |
| SPDP | NHS ester | Primary amines | Amide | Yes (Reducing agent, e.g., DTT) | Introduces a disulfide bond that can be cleaved under reducing conditions; allows for monitoring of the reaction.[4] |
Quantitative Data on Thiolation Efficiency
The efficiency of thiolation can be quantified by determining the number of sulfhydryl groups introduced per molecule of protein. This is often measured using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically.
| Thiolating Agent | Molar Excess (Reagent:Protein) | Typical Thiol Incorporation (moles of SH per mole of IgG) | Reference |
| SATA | 9:1 | 3.0 - 3.6 | [2] |
| 2-Iminothiolane (Traut's Reagent) | 10-fold | 3 - 7 | [3] |
| SPDP | 20-fold | Variable, dependent on reaction conditions | [4] |
| This compound | Dependent on activation efficiency | Data not readily available in direct comparative studies |
Note: The efficiency of thiolation can vary depending on the protein, reaction conditions (pH, temperature, reaction time), and the molar excess of the reagent used.
Stability of the Resulting Conjugate
The stability of the bond formed between the biomolecule and the thiolating agent, as well as the subsequent conjugate, is a critical consideration.
-
Amide bonds formed by this compound (after activation) and SATA are generally very stable under physiological conditions.
-
The amidine linkage formed by Traut's reagent is also stable.
-
The disulfide bond introduced by SPDP is designed to be cleavable under reducing conditions, which can be an advantage for drug delivery applications where the payload needs to be released inside the cell.[4] However, this can also lead to premature cleavage in the reducing environment of the bloodstream.
The thioester bond of the S-acetyl protecting group used in this compound and SATA is stable under typical physiological conditions but can be sensitive to high pH and the presence of reducing agents.[5]
Experimental Protocols
Detailed methodologies for the use of each thiolating agent are provided below.
Protocol 1: Thiolation of a Protein using this compound (Two-Step Activation and Conjugation)
This protocol involves the activation of the carboxylic acid of this compound using EDC and NHS, followed by reaction with the primary amines of the protein.
Materials:
-
Protein to be modified
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Deprotection Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting column
Procedure:
-
Activation of this compound: a. Dissolve this compound in the Activation Buffer. b. Add a 1.5-fold molar excess of NHS followed by a 1.5-fold molar excess of EDC. c. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Protein Conjugation: a. Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. b. Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated reagent over the protein is a common starting point. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Removal of Excess Reagent: a. Remove unreacted reagent and byproducts using a desalting column equilibrated with Conjugation Buffer.
-
Deprotection of the Thiol Group: a. To the S-acetylated protein solution, add the Deprotection Solution. A common ratio is 1 part deprotection solution to 10 parts modified protein solution. b. Incubate at room temperature for 2 hours. c. Immediately purify the thiolated protein using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation.
Protocol 2: Thiolation of a Protein using SATA
Materials:
-
Protein to be modified
-
SATA
-
Reaction Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5
-
DMSO or DMF
-
Deprotection Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting column
Procedure:
-
Protein Modification: a. Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. b. Immediately before use, dissolve SATA in DMSO or DMF to a concentration of ~55 mM. c. Add the SATA solution to the protein solution. A 9:1 molar ratio of SATA to protein has been shown to yield 3.0-3.6 moles of sulfhydryl per mole of IgG.[2] d. Incubate the reaction at room temperature for 30 minutes.
-
Removal of Excess Reagent: a. Remove unreacted SATA using a desalting column equilibrated with Reaction Buffer.
-
Deprotection of the Thiol Group: a. Add the Deprotection Solution to the SATA-modified protein. b. Incubate for 2 hours at room temperature. c. Purify the thiolated protein using a desalting column equilibrated with a buffer containing EDTA.
Protocol 3: Thiolation of a Protein using 2-Iminothiolane (Traut's Reagent)
Materials:
-
Protein to be modified
-
2-Iminothiolane∙HCl (Traut's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0
-
Desalting column
Procedure:
-
Thiolation Reaction: a. Dissolve the protein in the Reaction Buffer to the desired concentration. b. Prepare a stock solution of Traut's Reagent in water or buffer (e.g., 14 mM or 2 mg/mL). c. Add a 2- to 20-fold molar excess of Traut's Reagent to the protein solution. A 10-fold molar excess is often sufficient to introduce 3-7 sulfhydryl groups per IgG.[3] d. Incubate the solution for 1 hour at room temperature.
-
Purification: a. Separate the thiolated protein from excess reagent using a desalting column equilibrated with a buffer containing EDTA. b. Use the freshly thiolated protein immediately in subsequent reactions to prevent oxidation.
Protocol 4: Thiolation of a Protein using SPDP
Materials:
-
Protein to be modified
-
SPDP
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
DMSO or DMF
-
Reducing Agent: Dithiothreitol (DTT)
-
Desalting column
Procedure:
-
Modification with SPDP: a. Dissolve the protein in the Reaction Buffer. b. Prepare a 20 mM stock solution of SPDP in DMSO or DMF. c. Add a 20-fold molar excess of the SPDP solution to the protein solution. d. Incubate for 30-60 minutes at room temperature. e. Remove excess SPDP using a desalting column.
-
Generation of Free Thiol: a. To cleave the pyridyl disulfide and generate a free thiol, add DTT to the SPDP-modified protein to a final concentration of 25-50 mM. b. Incubate for 30 minutes at room temperature. c. Remove excess DTT using a desalting column equilibrated with a buffer containing EDTA.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the chemical reactions and experimental workflows described in this guide.
Caption: Reaction pathways for protein thiolation.
Caption: General experimental workflow for protein thiolation.
Conclusion
The selection of an appropriate thiolating agent is a critical decision in the design of bioconjugation strategies. This compound, while requiring an initial activation step, offers the advantage of a protected thiol group, allowing for the storage of the modified intermediate. Its close analog, SATA, provides a more direct route for modifying primary amines. Traut's reagent is unique in its ability to introduce a free thiol while preserving the charge of the modified amine, which can be important for maintaining protein structure and function. SPDP provides a versatile method for introducing a cleavable disulfide linkage, which is particularly useful for applications requiring controlled release of a payload.
Researchers should carefully consider the specific requirements of their application, including the desired stability of the final conjugate, the need for a cleavable linker, and the tolerance of the biomolecule to the reaction conditions, in order to select the most suitable thiolating agent. The protocols and comparative data presented in this guide provide a foundation for making an informed decision and for the successful implementation of protein thiolation in a variety of research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine S-acetylation is a post-translational modification involved in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Surface Analysis of 3-(acetylthio)propionic Acid Monolayers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for Characterizing Self-Assembled Monolayers
The precise characterization of self-assembled monolayers (SAMs) is paramount in fields ranging from biosensor development to drug delivery systems. 3-(acetylthio)propionic acid is a key molecule for surface functionalization, offering a protected thiol group that allows for controlled deprotection and subsequent attachment to gold surfaces. This guide provides a comparative analysis of common techniques used to quantify the surface coverage of these important monolayers, offering experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Quantitative Comparison of Surface Coverage
The surface coverage (Γ) of a self-assembled monolayer is a critical parameter that influences the functionality and performance of the modified surface. Below is a summary of representative surface coverage values for 3-mercaptopropionic acid (the deprotected form of this compound) and a common alkanethiol, 11-mercaptoundecanoic acid, on gold surfaces, as determined by electrochemical methods. The acetylated form, this compound, undergoes in situ deacetylation to form the thiol-gold bond, and the final surface coverage is expected to be comparable to that of 3-mercaptopropionic acid, though it can be influenced by the efficiency of the deprotection step.
| Molecule | Technique | Surface Coverage (mol/cm²) | Surface Coverage (molecules/cm²) |
| 3-Mercaptopropionic Acid (MPA) | Reductive Desorption | (5.0 ± 0.5) x 10⁻¹⁰[1] | 3.01 x 10¹⁴ |
| 11-Mercaptoundecanoic Acid (MUA) | Reductive Desorption | (9.0 ± 0.5) x 10⁻¹⁰[1] | 5.42 x 10¹⁴ |
Note: The surface coverage of 3-mercaptopropionic acid is lower than that of the longer-chain 11-mercaptoundecanoic acid. This is attributed to the shorter alkyl chain of MPA, which results in weaker van der Waals interactions between adjacent molecules, leading to a less densely packed monolayer. The larger head group of 3-mercaptopropanesulfonate (a similar short-chain thiol) also contributes to preventing tight packing.[1]
Key Experimental Techniques for Surface Coverage Determination
The two primary techniques for the quantitative analysis of thiol SAMs on gold surfaces are electrochemical methods and X-ray Photoelectron Spectroscopy (XPS).
Electrochemical Methods: Reductive Desorption
Electrochemical reductive desorption is a powerful and widely used technique to quantify the surface coverage of thiol monolayers on gold. By applying a sufficiently negative potential, the gold-sulfur bond is reductively cleaved, releasing the thiolate into the solution. The total charge passed during this desorption process is directly proportional to the number of molecules on the surface.
Experimental Workflow:
Figure 1: Workflow for determining SAM surface coverage using electrochemical reductive desorption.
Detailed Protocol for Reductive Desorption:
-
Electrode Preparation:
-
Mechanically polish a gold working electrode with alumina slurry on a microcloth, followed by rinsing with deionized water.[1]
-
Electrochemically clean the electrode by cycling the potential in an acidic solution (e.g., 0.01 M H₂SO₄) until a stable cyclic voltammogram is obtained.[1]
-
Rinse the electrode thoroughly with deionized water and ethanol, and dry under a stream of nitrogen.[1]
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of the thiol (e.g., this compound) in a suitable solvent like ethanol.
-
Immerse the clean gold electrode in the thiol solution for a sufficient time to allow for monolayer formation (typically 18-24 hours).[2] For this compound, an in situ deacetylation step is required, which can be facilitated by the addition of a base (e.g., ammonium hydroxide) to the solution or by relying on the basicity of the solvent.
-
After incubation, remove the electrode, rinse it with the solvent to remove non-chemisorbed molecules, and dry with nitrogen.[1]
-
-
Electrochemical Measurement:
-
Use a standard three-electrode electrochemical cell containing an alkaline electrolyte (e.g., 0.5 M KOH).[3] The other electrodes are typically a platinum wire counter electrode and a Ag/AgCl reference electrode.
-
Perform cyclic voltammetry, scanning the potential from an initial value where the SAM is stable to a sufficiently negative potential to induce reductive desorption (e.g., from 0 V to -1.2 V vs. Ag/AgCl).[4]
-
The resulting voltammogram will show a characteristic peak corresponding to the reductive desorption of the thiol.
-
-
Data Analysis:
-
Integrate the area of the reductive desorption peak to obtain the total charge (Q) passed during the process.
-
Calculate the surface coverage (Γ) using the following equation: Γ = Q / (n * F * A) where:
-
Q is the charge from the integrated peak (in Coulombs).
-
n is the number of electrons transferred per molecule (n=1 for thiol desorption).
-
F is the Faraday constant (96,485 C/mol).
-
A is the electroactive surface area of the electrode (in cm²), which can be determined independently by chronocoulometry.[1][4]
-
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. It can be used to confirm the presence of the SAM, assess its quality, and estimate its thickness and coverage.
Experimental Workflow:
Figure 2: Workflow for the characterization of SAMs using XPS.
Detailed Protocol for XPS Analysis:
-
Substrate Preparation:
-
SAM Formation:
-
Follow the same procedure as for the electrochemical methods to form the SAM on the gold substrate.
-
-
XPS Measurement:
-
Introduce the SAM-modified substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: Au 4f, S 2p, C 1s, and O 1s.[6]
-
-
Data Analysis:
-
Qualitative Analysis: The presence of a sulfur (S 2p) peak at a binding energy of around 162 eV confirms the formation of a gold-thiolate bond.[7] The attenuation of the gold (Au 4f) signal indicates the presence of an overlayer.
-
Quantitative Analysis: The surface coverage can be estimated by calculating the atomic concentrations of the elements from the peak areas and their respective sensitivity factors. The ratio of the sulfur signal to the gold signal can be used to determine the relative surface coverage. For more precise quantification, the thickness of the SAM layer can be calculated from the attenuation of the substrate signal (Au 4f) using the following equation: d = -λ * ln(I / I₀) where:
-
d is the thickness of the SAM.
-
λ is the inelastic mean free path of the photoelectrons.
-
I is the intensity of the attenuated substrate signal.
-
I₀ is the intensity of the signal from the bare substrate.
-
-
Angle-resolved XPS (ARXPS) can provide more detailed information about the thickness and orientation of the monolayer.[6][8]
-
Comparison of Alternatives
| Feature | Electrochemical Reductive Desorption | X-ray Photoelectron Spectroscopy (XPS) |
| Principle | Measures charge from breaking the Au-S bond. | Measures kinetic energy of photoelectrons to determine elemental composition and chemical state. |
| Quantitative Nature | Directly quantitative for surface coverage. | Quantitative for elemental composition; surface coverage is often an estimation from thickness. |
| Information Provided | Surface coverage (Γ), information on packing density from peak shape. | Elemental composition, chemical state (bonding), layer thickness, and orientation (with ARXPS). |
| Instrumentation | Potentiostat, electrochemical cell. | XPS spectrometer (requires ultra-high vacuum). |
| Sample Requirements | Conductive substrate (gold electrode). | Flat, vacuum-compatible substrate. |
| Advantages | Relatively low cost, high sensitivity, direct measurement of surface coverage. | Provides detailed chemical information, non-destructive. |
| Limitations | Destructive to the monolayer, requires an electroactive surface. | Indirect measurement of surface coverage, requires expensive instrumentation and high vacuum. |
Conclusion
Both electrochemical reductive desorption and X-ray photoelectron spectroscopy are powerful techniques for the quantitative analysis of this compound monolayers. The choice of technique will depend on the specific research question and available resources. Reductive desorption provides a direct and accurate measurement of surface coverage, while XPS offers a wealth of information about the chemical composition and structure of the monolayer. For a comprehensive understanding of the SAM properties, a combination of both techniques is often ideal. This guide provides the foundational knowledge and protocols to embark on the quantitative characterization of these versatile and important surface modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
A Comparative Analysis of Click Chemistry Reactions for 3-(Acetylthio)propionic Acid Derivatives
In the realm of bioconjugation and drug development, the ability to efficiently and specifically link molecules is paramount. "Click chemistry" reactions have emerged as powerful tools for this purpose, offering high yields, mild reaction conditions, and exceptional selectivity. This guide provides a comparative analysis of three prominent click chemistry reactions—Thiol-Ene Radical Addition, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on their application to derivatives of 3-(acetylthio)propionic acid, a versatile building block for introducing thiol functionalities.
This comparative study is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate click chemistry strategy for their specific application, supported by experimental data and detailed protocols.
Performance Comparison
The choice of a click chemistry reaction depends on several factors, including the desired reaction kinetics, tolerance to specific functional groups, and the presence of potential inhibitors. The following table summarizes the key performance characteristics of the three reactions when applied to derivatives of this compound.
| Feature | Thiol-Ene Radical Addition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Thiol (from deprotected this compound) + Alkene ('Ene') | Alkyne-derivatized this compound + Azide | Strain-promoted alkyne (e.g., DBCO)-derivatized this compound + Azide |
| Catalyst/Initiator | Photoinitiator (e.g., DMPA) or Thermal Initiator | Copper(I) catalyst (e.g., from CuSO₄/Sodium Ascorbate)[1][2] | None (metal-free)[3] |
| Typical Reaction Time | Minutes to a few hours[4][5] | Minutes to a few hours[1][6][7][8] | 1 - 12 hours[9][10] |
| Typical Yield | High to quantitative[5] | High to quantitative[1][6][11] | High to quantitative[12] |
| Biocompatibility | Generally good, but the radical initiator and UV light can be detrimental to some biological systems.[13] | The cytotoxicity of the copper catalyst can be a concern for in vivo applications, though ligands can mitigate this.[13] | Excellent biocompatibility due to the absence of a metal catalyst.[3][12] |
| Orthogonality | High | High | High |
| Key Advantages | Metal-free (photoinitiated), rapid kinetics. | Very fast kinetics, robust and well-established.[6][11] | No catalyst required, ideal for live-cell and in vivo applications.[3] |
| Key Disadvantages | Potential for side reactions (e.g., homopolymerization of the 'ene'), requirement for an initiator. | Copper toxicity.[13] | Slower kinetics compared to CuAAC, strained alkynes can be bulky. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these click reactions. Below are representative protocols for each reaction type.
Protocol 1: Photo-Initiated Thiol-Ene Radical Addition
This protocol describes the conjugation of a deprotected this compound derivative to an alkene-containing molecule.
Materials:
-
Thiol-containing molecule (derived from this compound)
-
Alkene-containing molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Methanol)
-
UV lamp (365 nm)
Procedure:
-
Dissolve the thiol-containing molecule, alkene-containing molecule, and photoinitiator in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen, which can quench the radical reaction.
-
Expose the reaction mixture to UV light (365 nm) for a period ranging from minutes to a few hours, depending on the specific reactants and their concentrations.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, purify the product using standard chromatographic methods.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne derivative of this compound to an azide-containing molecule.[1]
Materials:
-
Alkyne-derivatized this compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA) (optional, but recommended for bioconjugation)
-
Solvent (e.g., water, t-BuOH/water, DMSO)
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand.
-
Add the CuSO₄ (or CuSO₄/ligand mixture) to the alkyne/azide solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for a period ranging from minutes to a few hours.
-
Monitor the reaction progress.
-
Upon completion, the product can be purified. For bioconjugates, removal of copper may be necessary using chelating resins or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free conjugation of a DBCO-derivatized this compound to an azide-containing molecule.[10][12][14]
Materials:
-
DBCO-derivatized this compound
-
Azide-containing molecule
-
Solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Dissolve the DBCO-derivatized molecule and the azide-containing molecule in the appropriate solvent.
-
Mix the solutions and allow the reaction to proceed at room temperature. Incubation can also be performed at 4°C for longer periods if dealing with sensitive biomolecules.
-
The reaction time can range from 1 to 12 hours, depending on the concentration and reactivity of the substrates.
-
Monitor the reaction progress.
-
The product can be purified using standard methods appropriate for the conjugated molecule.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, depict the workflows for each click chemistry reaction.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. westmont.edu [westmont.edu]
- 6. bioclone.net [bioclone.net]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 14. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
